6-Methylprednisolone
Descripción
Structure
3D Structure
Propiedades
Número CAS |
6923-42-8 |
|---|---|
Fórmula molecular |
C22H30O5 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12?,14-,15-,17-,19+,20-,21-,22-/m0/s1 |
Clave InChI |
VHRSUDSXCMQTMA-UWKORSIYSA-N |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
SMILES isomérico |
CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Sinónimos |
6 Methylprednisolone 6-Methylprednisolone Medrol Methylprednisolone Metipred Urbason |
Origen del producto |
United States |
Foundational & Exploratory
6-Methylprednisolone mechanism of action in autoimmune disease models
An In-depth Technical Guide to the Mechanism of Action of 6-Methylprednisolone in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MP) is a potent synthetic glucocorticoid (GC) widely utilized in the clinical management of autoimmune and inflammatory diseases. Its therapeutic efficacy stems from its broad-ranging effects on the immune system, primarily through the modulation of gene expression and intracellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound in preclinical models of autoimmune diseases, with a focus on its genomic and non-genomic effects, its influence on key inflammatory signaling cascades, and its impact on various immune cell populations. This document is intended to serve as a resource for researchers and professionals involved in the study of autoimmune diseases and the development of novel immunomodulatory therapies.
Core Mechanisms of Action: Genomic and Non-Genomic Pathways
The effects of this compound are broadly categorized into genomic and non-genomic actions, which differ in their latency and molecular mediators.
Genomic Effects: The classical mechanism of GC action is mediated by the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding to MP, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[2][3] In the nucleus, the MP-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key example of a GRE-driven gene is the Glucocorticoid-Induced Leucine Zipper (GILZ).[4][5][6]
-
Transrepression: The MP-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[6][7] This interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9]
Non-Genomic Effects: this compound can also elicit rapid biological responses that are independent of gene transcription and protein synthesis.[1] These effects occur within minutes and are mediated through:
-
Membrane-bound Glucocorticoid Receptors (mGRs): These receptors can rapidly modulate intracellular signaling cascades upon MP binding.[10][11]
-
Cytosolic GR-mediated signaling: The cytosolic GR, upon binding MP, can interact directly with and modulate the activity of various signaling proteins in the cytoplasm.[1][3]
-
Physicochemical interactions with cellular membranes: At high concentrations, GCs can alter the physicochemical properties of cell membranes, leading to changes in ion transport and other cellular functions.
Key Signaling Pathways Modulated by this compound
The immunosuppressive and anti-inflammatory effects of this compound are largely attributable to its ability to interfere with key signaling pathways that drive autoimmune responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes. This compound potently inhibits NF-κB signaling through multiple mechanisms:
-
Induction of IκBα: The MP-GR complex can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.
-
Direct interaction with NF-κB subunits: The GR can directly bind to the p65 subunit of NF-κB, thereby preventing its binding to DNA.[12]
-
Induction of GILZ: As a key mediator of GC action, Glucocorticoid-Induced Leucine Zipper (GILZ) can physically interact with and inhibit the p65 subunit of NF-κB, representing a crucial indirect mechanism of NF-κB suppression by MP.[4][6] Studies in mdx mice have shown that 6α-methylprednisolone can reduce the levels of NF-κB p65.[13] In a rat model of spinal cord injury, methylprednisolone was found to inhibit NF-κB activation.[14]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critically involved in cellular responses to stress and inflammation. This compound can suppress MAPK activity through several mechanisms:
-
Induction of MAPK Phosphatase-1 (MKP-1): A key mechanism of MAPK inhibition by GCs is the upregulation of MKP-1.[15][16] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs, thereby dampening downstream inflammatory signaling.[17]
-
Inhibition of upstream activators: GCs have been shown to interfere with upstream components of the MAPK cascade, such as by binding to Ras/Raf.[7]
In some contexts, such as in experimental autoimmune encephalomyelitis (EAE), methylprednisolone has been shown to suppress MAPK phosphorylation.[18] However, the interplay between GCs and MAPK pathways can be complex, with some studies suggesting that excessive MAPK activation can contribute to glucocorticoid resistance.[17][19]
Interference with the PI3K/AKT Signaling Pathway
In the context of neuroinflammation, particularly in the EAE model, this compound has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[20] This pathway is crucial for T-cell survival, proliferation, and differentiation. By inhibiting the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR signaling axes, MP can modulate the balance of T cell subsets, such as T follicular helper (Tfh) and T follicular regulatory (Tfr) cells, thereby contributing to the resolution of autoimmune inflammation in the central nervous system.[20]
Effects on Immune Cell Populations in Autoimmune Models
This compound exerts profound effects on a wide range of immune cells, contributing to its overall immunosuppressive activity.
T Lymphocytes: T cells are major targets of GC action. This compound can:
-
Inhibit T-cell activation and proliferation: By interfering with T-cell receptor (TCR) signaling and cytokine production.[8]
-
Induce T-cell apoptosis: High doses of GCs can trigger programmed cell death in activated T cells.[21]
-
Modulate T-cell differentiation: MP can influence the balance between different T helper (Th) subsets, for instance by inhibiting the production of the Th1 and Th17 cytokines IFN-γ and IL-17 in EAE models.[22] It can also regulate the Tfh/Tfr cell ratio.[20]
B Lymphocytes: this compound can suppress humoral immunity by reducing the production of antibodies by B lymphocytes.[2]
Myeloid Cells:
-
Monocytes and Macrophages: GCs can inhibit the differentiation and activation of monocytes and macrophages, reducing their production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23][24]
-
Neutrophils: While GCs can cause a transient increase in circulating neutrophils, they inhibit their migration to sites of inflammation.[21] Studies in dogs have shown that this compound can affect neutrophil function.[25]
-
Myeloid-Derived Suppressor Cells (MDSCs): In patients with multiple sclerosis, methylprednisolone pulse therapy has been shown to expand the population of MDSCs, which are potent suppressors of T-cell responses.[26]
Quantitative Data from Autoimmune Disease Models
The following tables summarize quantitative data on the effects of this compound in various preclinical models of autoimmune disease.
Table 1: Effects of this compound on Disease Severity and Cellular Infiltrates in EAE Models
| Animal Model | MP Dosage and Administration | Outcome Measure | Result | Reference |
| MOG-induced EAE in rats | 20 mg/kg, intraperitoneally | RGC apoptosis (TUNEL-positive cells/section) | Increased from 4.1 ± 0.9 to 8.9 ± 1.2 | [18] |
| MOG35-55-induced EAE in C57Bl/6 mice | 100 mg/kg, intraperitoneally (preventive) | Clinical score | Worsened disease symptoms | [27] |
| MOG35-55-induced EAE in C57Bl/6 mice | Dose-dependent (therapeutic) | Clinical score | Ameliorated EAE | [27] |
| EAE in Dark Agouti rats | Daily injections (therapeutic) | Clinical score | Ameliorated EAE | [22] |
| MOG35-55-induced EAE in mice | Oral administration | Clinical score | Remitted clinical signs | [28] |
| EAE in mice | 20 mg/kg/day | Tfr/Tfh ratio in spleen | Increased | [20] |
Table 2: Effects of this compound on Cytokine and Signaling Molecule Expression
| Animal Model/Cell Type | MP Dosage and Administration/Concentration | Target Molecule | Change in Expression/Activity | Reference |
| Spinal cord injury in rats | 30 mg/kg, i.v. | TNF-α | 55% reduction | [14] |
| Spinal cord injury in rats | 30 mg/kg, i.v. | NF-κB binding activity | Reduced | [14] |
| CNS-infiltrating cells from EAE rats | In vivo treatment | IFN-γ and IL-17 mRNA | Inhibited | [22] |
| CNS-infiltrating cells from EAE rats | In vivo treatment | IFN-γ and IL-17 protein | Inhibited | [22] |
| EAE mice | 20 mg/kg/day | IL-21 (serum) | Decreased | [20] |
| EAE mice | 20 mg/kg/day | TGF-β1 (serum) | Increased | [20] |
| EAE mice | 20 mg/kg/day | p-AKT, p-FoxO1, p-mTOR (spleen) | Reduced | [20] |
| Multiple Sclerosis patients | Methylprednisolone pulse therapy | Serum S100A8/A9 | Increased | [26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for studying the effects of this compound in the EAE model.
Protocol 1: Induction and Therapeutic Treatment of MOG35-55-induced EAE in C57Bl/6 Mice
1. EAE Induction:
- Mice (e.g., female C57Bl/6, 8-12 weeks old) are immunized subcutaneously at the flank with an emulsion containing 50-100 µg of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[27][28]
- On the day of immunization (day 0) and 48 hours later (day 2), mice receive an intraperitoneal injection of 200-400 ng of pertussis toxin in phosphate-buffered saline (PBS).[27]
2. Clinical Scoring:
- Animals are weighed and monitored daily for clinical signs of EAE starting from day 7 post-immunization.
- A standardized scoring scale is used, for example: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.[27]
3. This compound Treatment:
- For a therapeutic regimen, treatment is initiated upon the onset of clinical signs (e.g., a clinical score of 2-3).
- Methylprednisolone is dissolved in a suitable vehicle (e.g., PBS) and administered intraperitoneally at the desired dose (e.g., ranging from 0.8 mg/kg to 100 mg/kg) for a specified duration (e.g., daily for 3-5 consecutive days).[27]
- Control mice receive injections of the vehicle alone.
4. Outcome Assessment:
- Clinical: Daily monitoring of clinical scores and body weight.
- Histopathology: At the end of the experiment, mice are euthanized, and the brain and spinal cord are collected for histological analysis of inflammatory cell infiltration and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
- Immunological analysis: Spleens, lymph nodes, and CNS-infiltrating cells can be isolated for flow cytometric analysis of immune cell populations (e.g., T-cell subsets), or for in vitro restimulation assays to measure antigen-specific cytokine production (e.g., IFN-γ, IL-17) by ELISA or intracellular cytokine staining.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
immunization [label="Day 0: Immunize with\nMOG35-55 in CFA", fillcolor="#FBBC05", fontcolor="#202124"];
ptx1 [label="Day 0: Pertussis Toxin i.p.", fillcolor="#FBBC05", fontcolor="#202124"];
ptx2 [label="Day 2: Pertussis Toxin i.p.", fillcolor="#FBBC05", fontcolor="#202124"];
monitoring [label="Daily Monitoring:\nWeight and Clinical Score", fillcolor="#F1F3F4", fontcolor="#202124"];
onset [label="Onset of Clinical Signs\n(Score 2-3)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
treatment [label="Initiate Treatment:\nMP or Vehicle i.p. daily", fillcolor="#34A853", fontcolor="#FFFFFF"];
assessment [label="Outcome Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
clinical [label="Clinical Scores", fillcolor="#F1F3F4", fontcolor="#202124"];
histology [label="CNS Histology", fillcolor="#F1F3F4", fontcolor="#202124"];
immunology [label="Immunological Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> immunization;
immunization -> ptx1;
ptx1 -> ptx2;
ptx2 -> monitoring;
monitoring -> onset;
onset -> treatment;
treatment -> monitoring;
treatment -> assessment [label="at endpoint"];
assessment -> clinical;
assessment -> histology;
assessment -> immunology;
{clinical, histology, immunology} -> end;
}
<b>Figure3: Experimental workflow for therapeutic treatment of EAE with this compound.
Conclusion
This compound exerts its potent anti-inflammatory and immunosuppressive effects in autoimmune disease models through a multifaceted mechanism of action. By engaging both genomic and non-genomic pathways, it effectively inhibits key pro-inflammatory signaling cascades, most notably the NF-κB and MAPK pathways, and modulates the function and fate of critical immune cell populations. A central player in its mechanism is the induction of anti-inflammatory proteins like GILZ and MKP-1. The preclinical data summarized in this guide underscore the complexity of its actions and provide a foundation for further research aimed at optimizing glucocorticoid therapy and developing novel therapeutic strategies with improved benefit-risk profiles for autoimmune diseases. A thorough understanding of these mechanisms is paramount for the rational design of next-generation immunomodulatory drugs.
References
- 1. cassara.com.ar [cassara.com.ar]
- 2. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid-Induced Leucine Zipper: A Novel Anti-inflammatory Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid-induced leucine zipper (GILZ) in immuno suppression: master regulator or bystander? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autoimmune diseases refractory to corticosteroids and immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. researchgate.net [researchgate.net]
- 14. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Methylprednisolone inhibits IFN-gamma and IL-17 expression and production by cells infiltrating central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Interleukin-6 inhibition in the treatment of autoinflammatory diseases [frontiersin.org]
- 25. Experimental study of the effect of 6-methyl-prednisolone on ingestion-microbicidal function activity in dog neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methylprednisolone alleviates multiple sclerosis by expanding myeloid‐derived suppressor cells via glucocorticoid receptor β and S100A8/9 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preventive Treatment with Methylprednisolone Paradoxically Exacerbates Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methylprednisolone induces reversible clinical and pathological remission and loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacodynamics of 6-Methylprednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacodynamics of 6-Methylprednisolone, a potent synthetic glucocorticoid. The document summarizes its mechanism of action, dose-dependent effects on inflammatory mediators and immune cells, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound, a derivative of prednisolone, exerts its potent anti-inflammatory and immunosuppressive effects primarily by binding to the cytosolic glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to the suppression of inflammatory responses.
Upon binding to this compound, the GR translocates to the nucleus where it can act in two main ways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), by direct protein-protein interaction or by inducing the expression of inhibitory proteins like IκBα. This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
The net effect of these actions is a profound suppression of the inflammatory cascade, including reduced capillary permeability, inhibition of leukocyte migration to sites of inflammation, and suppression of the functions of various immune cells.[1]
Signaling Pathway of this compound
References
The Dawn of a New Corticosteroid: The Discovery and Historical Development of Methylprednisolone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the therapeutic landscape was revolutionized by the discovery of corticosteroids. Following the initial success of cortisone and hydrocortisone, a concerted effort was made to synthesize analogues with enhanced anti-inflammatory activity and a more favorable side-effect profile. This endeavor led to the development of methylprednisolone, a potent synthetic glucocorticoid that has remained a cornerstone of anti-inflammatory and immunosuppressive therapy for decades. This technical guide provides a comprehensive overview of the discovery and historical development of methylprednisolone, with a focus on the key experiments, quantitative data, and signaling pathways that defined its emergence as a critical therapeutic agent.
The Historical Context: A Race for Potency
The dramatic clinical efficacy of cortisone in rheumatoid arthritis, first demonstrated in 1948, ignited a fervent period of steroid research.[1][2][3] Pharmaceutical companies embarked on a quest to modify the basic steroid nucleus to amplify therapeutic effects while minimizing the undesirable mineralocorticoid actions, such as sodium and water retention.[4] This led to the synthesis of prednisone and prednisolone, which showed increased anti-inflammatory potency over their predecessors.[4] It was in this competitive environment that scientists at The Upjohn Company sought to further refine the corticosteroid molecule, leading to the groundbreaking synthesis of methylprednisolone.[3][5]
The Discovery of Methylprednisolone at Upjohn
Methylprednisolone (6α-methylprednisolone) was first synthesized in the mid-1950s by a team of chemists at The Upjohn Company, with its discovery being a significant milestone in their broader steroid research program.[5][6] While a single definitive "inventor" is not explicitly named in many historical accounts, the seminal work on 6-methyl steroids was published by a group of Upjohn scientists including G. B. Spero, J. L. Thompson, B. J. Magerlein, A. R. Hanze, H. C. Murray, O. K. Sebek, and J. A. Hogg .[6][7] Their 1956 paper in the Journal of the American Chemical Society detailed the synthesis of this new class of compounds.[6] The biological evaluation of these novel steroids was conducted by another team of Upjohn pharmacologists, including R. O. Stafford, L. E. Barnes, B. J. Bowman, and M. M. Meinzinger , who characterized their glucocorticoid and mineralocorticoid activities.[8] Following extensive preclinical and clinical evaluation, methylprednisolone was approved for medical use in the United States in October 1957 and marketed under the trade name Medrol.[9]
Experimental Protocols
The development of methylprednisolone was underpinned by a series of meticulous chemical syntheses and biological assays designed to characterize its potency and activity.
Chemical Synthesis of 6α-Methylprednisolone
The synthesis of 6α-methylprednisolone, as described in the mid-1950s, was a multi-step process starting from hydrocortisone. The following is a generalized workflow based on the available literature:
-
Protection of the 3-keto-Δ⁴-system: The initial step involved the protection of the reactive 3-keto-4-ene system of hydrocortisone to prevent unwanted side reactions in subsequent steps. This was typically achieved by forming an enamine.
-
Introduction of the 6α-methyl group: A key innovation was the introduction of a methyl group at the 6α position. This was accomplished through a reaction with a methylating agent, such as methyl iodide, on the protected intermediate. The stereochemistry of this addition was crucial for the enhanced biological activity.
-
Deprotection and Dehydrogenation: The protecting group was then removed to regenerate the 3-keto-Δ⁴-system. Following this, a double bond was introduced between carbons 1 and 2 of the A ring. In the early days of steroid synthesis, this was often achieved through microbial dehydrogenation, a technique in which Upjohn scientists were pioneers.
-
Final Product: The resulting molecule was 6α-methyl-Δ¹-hydrocortisone, or methylprednisolone.
Biological Assays for Potency Determination
To quantify the anti-inflammatory and metabolic effects of methylprednisolone and compare it to existing corticosteroids, a battery of in vivo assays was employed. These assays, standard for the time, were crucial in establishing the therapeutic potential of the new compound.
1. Liver Glycogen Deposition Assay:
-
Principle: This assay measures the glucocorticoid (metabolic) activity of a steroid. Glucocorticoids promote gluconeogenesis, leading to an increase in glycogen storage in the liver.
-
Methodology:
-
Adrenalectomized male rats (to remove endogenous corticosteroid influence) were fasted to deplete their existing liver glycogen stores.[10]
-
The test steroid (e.g., methylprednisolone) or a control (e.g., hydrocortisone) was administered subcutaneously or orally.
-
After a set period (e.g., 7 hours), the animals were sacrificed, and their livers were rapidly excised and weighed.
-
The liver glycogen content was determined chemically, typically by hydrolysis of the glycogen to glucose and subsequent quantification of the glucose.
-
The potency of the test steroid was expressed relative to that of hydrocortisone.
-
2. Thymus Involution Assay:
-
Principle: Glucocorticoids induce apoptosis in lymphocytes, leading to a reduction in the size and weight of the thymus gland. This assay is a measure of the immunosuppressive and anti-inflammatory potential of a steroid.[11][12]
-
Methodology:
-
Immature, adrenalectomized rats were used to ensure a sensitive response and eliminate endogenous steroid effects.[10]
-
The animals were treated with daily injections of the test steroid or a vehicle control for several days (e.g., 4-5 days).[13]
-
On the day after the final injection, the animals were sacrificed, and their thymus glands were carefully dissected and weighed.[13]
-
The degree of thymus involution (decrease in weight) was correlated with the dose of the steroid.
-
The potency was calculated relative to a standard corticosteroid.[11]
-
3. Granuloma Pouch Assay:
-
Principle: This assay directly measures the anti-inflammatory activity of a compound by its ability to inhibit the formation of granulomatous tissue in response to an inflammatory stimulus.[14][15]
-
Methodology:
-
A subcutaneous air pouch was created on the back of a rat.[15]
-
A small amount of an irritant, such as croton oil, was injected into the pouch to induce a localized inflammatory response and the formation of a granuloma.[14]
-
The test steroid was administered either systemically (e.g., subcutaneously) or directly into the pouch.
-
After several days, the animals were sacrificed, and the granuloma pouch was dissected.
-
The anti-inflammatory effect was quantified by measuring the volume of exudate in the pouch and the weight of the granulomatous tissue.[16][17]
-
4. Sodium Retention Assay:
-
Principle: This assay determines the mineralocorticoid activity of a steroid by measuring its effect on urinary sodium and potassium excretion. Mineralocorticoids cause sodium retention and potassium excretion.
-
Methodology:
-
Adrenalectomized rats were used to eliminate the influence of endogenous aldosterone.[18][19][20]
-
The animals were maintained on a controlled diet and given saline to drink.
-
The test steroid was administered, and urine was collected over a specific period.
-
The concentrations of sodium and potassium in the urine were measured.
-
A decrease in the urinary Na+/K+ ratio indicated mineralocorticoid activity.
-
Quantitative Data: Methylprednisolone in Comparison
The biological assays conducted in the 1950s provided crucial quantitative data that established the superior profile of methylprednisolone compared to its predecessors.
| Corticosteroid | Anti-inflammatory Potency (Relative to Hydrocortisone=1) | Mineralocorticoid Potency (Relative to Hydrocortisone=1) |
| Hydrocortisone | 1 | 1 |
| Cortisone | 0.8 | 0.8 |
| Prednisolone | 4 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
This table is a compilation of data from multiple historical sources and provides a generalized comparison.[21]
| Corticosteroid | Equivalent Glucocorticoid Dose (mg) |
| Hydrocortisone | 20 |
| Cortisone | 25 |
| Prednisolone | 5 |
| Methylprednisolone | 4 |
This table illustrates the relative doses required to achieve the same glucocorticoid effect.[21]
Signaling Pathways and Logical Relationships
The therapeutic effects of methylprednisolone are mediated through complex signaling pathways, and its development followed a logical progression from chemical synthesis to clinical application.
Glucocorticoid Receptor Signaling Pathway
Methylprednisolone, like other glucocorticoids, exerts its effects primarily by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
Caption: Genomic signaling pathway of methylprednisolone.
Development Workflow of Methylprednisolone
The journey of methylprednisolone from a laboratory curiosity to a widely used medication followed a structured path of research and development.
Caption: Logical workflow for the development of methylprednisolone.
Conclusion
The discovery and development of methylprednisolone represent a pivotal moment in the history of corticosteroid therapy. Through innovative chemical synthesis and rigorous biological evaluation, scientists at The Upjohn Company successfully engineered a molecule with enhanced anti-inflammatory potency and reduced mineralocorticoid side effects compared to its predecessors. The experimental protocols and quantitative data generated during this era not only established methylprednisolone as a valuable therapeutic agent but also contributed to the broader understanding of structure-activity relationships in steroid pharmacology. The legacy of this pioneering work continues to influence the fields of drug discovery and clinical medicine, with methylprednisolone remaining an indispensable tool in the management of a wide array of inflammatory and autoimmune diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of adrenalectomy and chronic adrenal corticosteroid replacement on potassium transport in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. acs.org [acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. Glucocorticoid and mineralocorticoids activities of delta1-fluorohydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRI quantification in vivo of corticosteroid induced thymus involution in mice: correlation with ex vivo measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tizra Reader [library.scconline.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. The activity of different steroids in producing thymic involution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ebm-journal.org [ebm-journal.org]
- 14. Modified granuloma pouch procedure for the evaluation of topically applied anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Tissue distribution and anti-inflammatory activity of corticosteroids incorporated in lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucocorticoids increase salt appetite by promoting water and sodium excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucocorticoids inhibit colonic aldosterone-induced conductive Na+ absorption in adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Richter and Sodium Appetite: from adrenalectomy to molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nadf.us [nadf.us]
Early Studies on the Anti-inflammatory Effects of 6-Methylprednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylprednisolone, a synthetic glucocorticoid, has been a cornerstone in the management of inflammatory and autoimmune diseases for decades. Its potent anti-inflammatory and immunosuppressive properties stem from its multifaceted mechanism of action, which involves genomic and non-genomic effects on various cellular and molecular pathways. This technical guide delves into the foundational early studies that elucidated the anti-inflammatory effects of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core mechanisms, supported by quantitative data from seminal experiments, detailed protocols, and visual representations of key pathways and workflows.
Core Anti-inflammatory Mechanisms
Early research established that this compound exerts its anti-inflammatory effects through several key mechanisms:
-
Inhibition of Inflammatory Mediators: this compound suppresses the synthesis of crucial inflammatory mediators, including prostaglandins and leukotrienes.[1] This is achieved by inhibiting the enzyme phospholipase A2, which is responsible for the release of their precursor, arachidonic acid.[1]
-
Suppression of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α) is significantly reduced by this compound.[1][2]
-
Inhibition of Inflammatory Cell Infiltration: The migration of inflammatory cells, particularly neutrophils, to the site of inflammation is markedly inhibited by this compound.[3] This reduction in leukocyte emigration is a critical aspect of its anti-inflammatory action.[4]
-
Stabilization of Lysosomal Membranes: this compound can stabilize lysosomal membranes, preventing the release of damaging enzymes from neutrophils into the surrounding tissue.[1][5] However, some early studies found no direct evidence for intracellular or extracellular stabilization of neutrophil lysosomal granules.[3]
Quantitative Data from Early In Vivo Studies
The following tables summarize quantitative data from early animal and clinical studies that demonstrated the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Inflammatory Fluid Parameters in a Rat Model
| Parameter | Control | This compound Treated | Percentage Change |
| Neutrophil Influx | High | Markedly Inhibited | - |
| Beta-glucuronidase Concentration | Normal | Decreased | -96% (in agranulocytic rats) |
| Lactic Dehydrogenase (LDH) Concentration | Normal | Decreased | -74% (in agranulocytic rats) |
Data from a study using a 16-h polyvinyl sponge implant in rats to create an inflammatory exudate.[3]
Table 2: Effect of this compound on Plasma Biomarkers in Early Acute Respiratory Distress Syndrome (ARDS)
| Biomarker | Usual Care | This compound Treated | p-value |
| IL-6 (day 3) | Elevated | Significantly Decreased | 0.0007 |
| proADM (day 3) | Elevated | Significantly Decreased | 0.0007 |
| Protein C (day 3) | Decreased | Restored to Normal | <0.0001 |
| Protein C (day 7) | Decreased | Restored to Normal | <0.0001 |
Data from a study investigating the effects of a continuous low-dose methylprednisolone infusion in patients with early ARDS.[2]
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated by its influence on key intracellular signaling pathways.
Glucocorticoid Receptor Signaling and NF-κB Inhibition
Upon entering the cell, this compound binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can directly interact with DNA or with other transcription factors to modulate gene expression. A primary anti-inflammatory mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
References
- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 2. Effects of Methylprednisolone Infusion on Markers of Inflammation, Coagulation and Angiogenesis in Early ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of a single dose of methylprednisolone on acute inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
6-Methylprednisolone: A Deep Dive into Receptor Binding Affinity and Specificity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Methylprednisolone is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is primarily mediated through its interaction with intracellular corticosteroid receptors, namely the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Understanding the binding affinity and specificity of this compound for these receptors is paramount for optimizing therapeutic strategies and minimizing potential side effects. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Concepts: Receptor Binding and Signaling
Glucocorticoids like this compound exert their effects by diffusing across the cell membrane and binding to GR and MR in the cytoplasm.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes. This process, known as transactivation and transrepression, ultimately leads to the diverse physiological and pharmacological effects of the steroid.
The affinity of a ligand for its receptor is a measure of the strength of their interaction, typically quantified by the dissociation constant (Kd) or the inhibitor constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Specificity, in this context, refers to the preferential binding of a ligand to one receptor over another. For this compound, its relative affinity for GR versus MR determines its glucocorticoid-to-mineralocorticoid activity ratio, a critical factor in its clinical profile.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound and other relevant corticosteroids for the glucocorticoid and mineralocorticoid receptors has been determined through various in vitro assays. The following tables summarize key quantitative data from published studies, providing a comparative view of their receptor binding profiles.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) [Dexamethasone = 100%] | Reference |
| This compound | Glucocorticoid Receptor (GR) | 11.9 | [2] |
| Dexamethasone | Glucocorticoid Receptor (GR) | 100 | [2] |
| Cortisol | Glucocorticoid Receptor (GR) | 9.7 | [2] |
| Triamcinolone Acetonide | Glucocorticoid Receptor (GR) | 14.1 | [2] |
Table 1: Relative Binding Affinity of Various Steroids to the Glucocorticoid Receptor.
Note: RBA was determined using a fluorescence polarization-based competition binding assay.
Receptor Specificity
The specificity of a corticosteroid for the glucocorticoid receptor over the mineralocorticoid receptor is a crucial determinant of its side-effect profile. Activation of the mineralocorticoid receptor can lead to undesirable effects such as sodium retention, hypertension, and hypokalemia. While this compound is primarily classified as a glucocorticoid, its ability to also bind to the MR indicates a degree of non-specificity. This contrasts with some newer corticosteroids designed for higher GR selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: this compound Binding Specificity.
Experimental Protocols
A thorough understanding of the experimental methods used to generate binding affinity data is crucial for interpreting the results. Below are detailed protocols for key experiments.
Preparation of Cytosol for Steroid Receptor Binding Assays
This protocol describes the preparation of a cytosol fraction containing soluble steroid receptors from tissue samples.
Materials:
-
Target tissue (e.g., liver, thymus)
-
Homogenization buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Protease inhibitors
-
Ultracentrifuge
Procedure:
-
Excise the target tissue and place it in ice-cold homogenization buffer.
-
Mince the tissue into small pieces.
-
Homogenize the tissue using a glass-Teflon homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
The resulting supernatant is the cytosol, which contains the soluble steroid receptors.
-
Determine the protein concentration of the cytosol using a suitable method (e.g., Bradford assay).
-
The cytosol can be used immediately or stored in aliquots at -80°C.
Whole-Cell Competitive Binding Assay
This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to receptors in intact cells.[4]
Materials:
-
Cell line expressing the receptor of interest (e.g., human lymphocytes)[4]
-
Radiolabeled ligand (e.g., [³H]dexamethasone)[4]
-
Unlabeled competitor ligand (this compound)
-
Assay buffer (e.g., RPMI 1640)
-
Scintillation fluid and counter
Procedure:
-
Culture the cells to the desired density.
-
Harvest and wash the cells with assay buffer.
-
Resuspend the cells in assay buffer to a known concentration.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
To these tubes, add increasing concentrations of the unlabeled competitor ligand (this compound). Include a control tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled competitor (non-specific binding).
-
Add the cell suspension to each tube to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 24°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[4]
-
Terminate the binding reaction by rapidly filtering the contents of each tube through a glass fiber filter to separate the cells (with bound ligand) from the free ligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The Ki (inhibitor constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This technical guide has provided a detailed examination of the receptor binding affinity and specificity of this compound. The quantitative data presented in the tables, along with the visual representations of the signaling pathway and experimental workflows, offer valuable insights for researchers and drug development professionals. A comprehensive understanding of how this compound interacts with glucocorticoid and mineralocorticoid receptors is fundamental to harnessing its therapeutic benefits while mitigating potential adverse effects. The provided experimental protocols serve as a practical resource for those involved in the preclinical evaluation of corticosteroids. Further research focusing on direct comparative binding studies of this compound to human GR and MR will continue to refine our understanding of this important therapeutic agent.
References
- 1. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Blocking the mineralocorticoid receptor improves effectiveness of steroid treatment for low back pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A whole-cell assay for glucocorticoid binding sites in normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of 6-Methylprednisolone in Inflammatory Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular targets of 6-Methylprednisolone (MP), a potent synthetic glucocorticoid, within the intricate network of inflammatory pathways. This document delves into the mechanisms of action, key signaling cascades affected, and the experimental methodologies used to elucidate these interactions, offering a valuable resource for researchers and professionals in the field of inflammation and drug development.
Core Mechanism of Action: Glucocorticoid Receptor Interaction
The primary mechanism of action for this compound, like other glucocorticoids, is its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to this compound, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus. Once in the nucleus, the activated GR-ligand complex modulates gene expression through two principal mechanisms: transactivation and transrepression.
Transactivation involves the GR homodimer binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. Examples of genes upregulated by this mechanism include annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of pro-inflammatory lipid mediators, and mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1), a key negative regulator of the MAPK signaling pathway.
Transrepression , a major contributor to the anti-inflammatory effects of glucocorticoids, involves the GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements and initiating the transcription of genes encoding cytokines, chemokines, and adhesion molecules.
Key Inflammatory Signaling Pathways Targeted by this compound
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a vast array of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene expression.
This compound potently inhibits the NF-κB signaling cascade through multiple mechanisms:
-
Induction of IκBα: The activated GR can increase the transcription of the gene encoding IκBα, leading to an increased cytoplasmic pool of this inhibitory protein. This enhanced IκBα level more effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation.
-
Direct Interaction with NF-κB: The GR can directly bind to the p65 subunit of NF-κB, a physical interaction that prevents NF-κB from binding to its target DNA sequences.
-
Competition for Coactivators: The activated GR can compete with NF-κB for limited pools of essential transcriptional coactivators, such as CREB-binding protein (CBP) and p300, thereby repressing NF-κB-mediated gene transcription.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family, including p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs), plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.
This compound exerts significant inhibitory effects on MAPK signaling, primarily through the induction of MAPK Phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs, particularly p38 and JNK. By upregulating the expression of MKP-1, this compound effectively dampens the activation of these pro-inflammatory kinases. This leads to a reduction in the phosphorylation and activation of downstream transcription factors, such as AP-1, and also destabilizes the mRNA of pro-inflammatory genes like COX-2 and various cytokines.
Non-Genomic Effects of this compound
In addition to its well-characterized genomic effects that occur over hours, this compound can also elicit rapid, non-genomic effects within seconds to minutes. These actions are independent of gene transcription and protein synthesis and are thought to be mediated through interactions with cell membranes and membrane-associated receptors.
One of the key non-genomic effects of this compound is the modulation of intracellular calcium concentrations. Studies have shown that it can inhibit the uptake of Ca2+ and Na+ ions into stimulated thymocytes, an effect proposed to be a primary action that is not secondary to a restriction in cellular ATP supply. This alteration in ion flux can have rapid and widespread consequences for cellular signaling and function. The existence of membrane-bound glucocorticoid receptors (mGCRs) has been proposed, which may be involved in mediating these rapid, non-genomic actions, potentially through coupling to G-proteins and downstream signaling cascades. However, the precise molecular identity and signaling mechanisms of these putative mGCRs are still under active investigation.
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize key quantitative data regarding the interaction of this compound with its targets and its effects on inflammatory mediators.
Table 1: Receptor Binding and Relative Potency
| Parameter | Value | Notes |
| Relative Binding Affinity (RBA) for GR | ~11.9 (relative to Dexamethasone = 7.1) | RBA is a measure of the drug's affinity for the glucocorticoid receptor. Higher values indicate stronger binding. |
| Anti-inflammatory Potency | 5 (relative to Hydrocortisone = 1) | This reflects the overall in vivo anti-inflammatory effect. |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | IC50 of Methylprednisolone | Reference |
| TNF-α | Human Mononuclear Cells | LPS | ~1.3 x 10-8 M | |
| IL-1β | Human Mononuclear Cells | LPS | Inhibition observed, but specific IC50 not consistently reported. | |
| IL-6 | Human Mononuclear Cells | LPS | Inhibition observed, but specific IC50 not consistently reported. | |
| IL-8 | Human Alveolar Epithelial Cells | Cytomix | ~10-6 M (for Prednisolone) | |
| IL-8 | Human Umbilical Vein Endothelial Cells | TNF-α | Dose-dependent inhibition observed. |
Note: IC50 values can vary significantly depending on the cell type, stimulus, and experimental conditions.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's effects on inflammatory pathways.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., p38 MAPK, GR) following treatment with this compound.
Protocol Overview:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, epithelial cells) and treat with varying concentrations of this compound for desired time points, with or without an inflammatory stimulus (e.g., LPS).
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38, anti-total-p38, anti-GR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants or biological fluids after treatment with this compound.
Protocol Overview (Sandwich ELISA):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block with a solution of BSA in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and experimental samples (cell culture supernatants) to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the experimental samples.
Chromatin Immunoprecipitation (ChIP) Assay for GR-DNA Binding
Objective: To determine if the glucocorticoid receptor binds to specific DNA regions (e.g., GREs in the promoter of target genes) in response to this compound treatment.
Protocol Overview:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers specific for the target DNA regions to quantify the amount of DNA that was bound by the GR.
Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by this compound.
Protocol Overview:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., BSA or serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal to determine the extent of nuclear translocation.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationships between the different mechanisms of action of this compound and a typical experimental workflow for investigating its anti-inflammatory effects.
Conclusion
This compound exerts its potent anti-inflammatory effects through a multifaceted mechanism of action that involves both genomic and non-genomic pathways. Its primary interaction with the glucocorticoid receptor leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory signaling cascades, most notably the NF-κB and MAPK pathways. Concurrently, rapid non-genomic effects contribute to the overall therapeutic profile of this widely used corticosteroid. A thorough understanding of these cellular and molecular targets is paramount for the rational design of novel anti-inflammatory therapies with improved efficacy and reduced side effects. This guide provides a foundational resource for researchers and drug development professionals to further explore the intricate biology of glucocorticoid action.
The Metabolic Journey of 6-Methylprednisolone in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylprednisolone, a synthetic glucocorticoid, is widely utilized for its potent anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate in preclinical models is paramount for the successful development of new therapies, ensuring safety and efficacy. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species. It delves into the intricate metabolic pathways, details the experimental protocols used for their elucidation, and presents quantitative data in a clear, comparative format.
I. Absorption and Distribution
Following administration, this compound is rapidly absorbed and widely distributed into tissues.[1] In dogs, after oral administration of 6α-methylprednisolone-³H, 21-acetate, peak plasma levels of radioactivity are reached within 1-2 hours.[2] Intramuscular injection of a crystalline suspension leads to slower absorption.[2] The apparent volume of distribution in humans is approximately 1.4 L/kg, indicating extensive tissue distribution.[1] this compound crosses the blood-brain barrier and is also secreted in breast milk.[1] Plasma protein binding is approximately 77% in humans.[1]
II. Metabolism: A Multi-species Perspective
The liver is the primary site of this compound metabolism, which occurs primarily through the cytochrome P450 enzyme CYP3A4.[1] The metabolic pathways are complex and can vary between species, leading to a diverse array of metabolites.
Metabolic Pathways in Different Preclinical Models
The metabolism of this compound has been studied in several preclinical species, including dogs, rats, and horses. The primary metabolic transformations involve hydroxylation, reduction, and oxidation reactions.
In Dogs:
Following oral and intramuscular administration of 6α-methylprednisolone-³H, 21-acetate in dogs, the drug is extensively metabolized.[2] The major urinary metabolite identified is 6α-methyl-11β,17α,20β,21-tetrahydroxy-1,4-pregnadiene-3-one.[2] Other urinary metabolites include its 20α-hydroxy epimer, 6α-methyl-17α,20β,21-trihydroxy-1,4-pregnadiene-3,11-dione, and unchanged 6α-methylprednisolone.[2] Feces contain unchanged 6α-methylprednisolone, 21-acetate, and several unidentified nonpolar metabolites.[2]
In Rats:
Studies in rats have shown that this compound undergoes hepatic metabolism to produce metabolites such as 20-carboxymethylprednisolone and 6β-hydroxy-20α-hydroxymethylprednisolone.[3] The metabolism is thought to be primarily mediated by 11β-hydroxysteroid dehydrogenases and 20-ketosteroid reductases.[4]
In Horses:
In equine urine, following intra-articular administration of methylprednisolone acetate, several metabolites have been identified. These include 17,21-dihydroxy-6α-methyl-1,4-pregnadiene-3,11,20-trione, 6α-methyl-17,20β,21-trihydroxy-1,4-pregnadiene-3,11-dione, and 6α-methyl-11β,17,20β,21-tetrahydroxy-1,4-pregnadien-3-one.[5] A fourth metabolite, 6α-methyl-11β,17,20α,21-tetrahydroxy-1,4-pregnadien-3-one, has also been indicated.[5] These metabolites are excreted in both unconjugated forms and as glucuronic acid conjugates.[5]
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic transformations of this compound in different preclinical species.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of metabolites of methylprednisolone in equine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 6-Methylprednisolone for In Vitro Cell Culture Studies
Introduction
6-Methylprednisolone (MP) is a synthetic glucocorticoid, a class of corticosteroid hormones, primarily prescribed for its potent anti-inflammatory and immunosuppressive effects.[1] As a derivative of prednisolone, it is used to manage a wide range of conditions, including arthritis, allergic reactions, asthma exacerbations, and autoimmune disorders.[2][3] In the context of in vitro research, this compound serves as a critical tool for investigating cellular mechanisms of inflammation, immune response, apoptosis, and drug-induced cytotoxicity.[4][5] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR), which then modulates the transcription of target genes, leading to widespread physiological effects.[1][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture-based experiments, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effects through both genomic and non-genomic pathways.
-
Genomic Pathway: This is the classical and primary mechanism. MP, being lipophilic, passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[1] Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[6] In the nucleus, the activated GR complex acts as a transcription factor. It can either bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins (transactivation) or interfere with the activity of other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[7][8] A key anti-inflammatory action is the inhibition of the NF-κB pathway, which prevents the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7][9]
-
Non-Genomic Pathway: These are rapid effects that do not involve gene transcription. Mechanisms include direct interactions with cellular membranes and modulation of cytoplasmic signaling proteins.[1]
References
- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential in vitro actions of cyclosporin, methylprednisolone, and 6-mercaptopurine: implications for drugs' influence on lymphocyte activation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Methylprednisolone on Intracellular Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of 6-Methylprednisolone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylprednisolone (6-MP) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely utilized in preclinical research to investigate disease mechanisms and evaluate novel therapeutic strategies in various mouse models. Subcutaneous (SC) administration is a common and convenient route for delivering 6-MP in these studies, offering sustained release and prolonged systemic exposure compared to intravenous injection.
These application notes provide a comprehensive overview of the subcutaneous administration of this compound in mouse models, including its mechanism of action, recommended protocols for administration and specific disease models, and a summary of reported dosages and their observed effects.
Mechanism of Action
This compound exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The mechanism can be broadly divided into genomic and non-genomic pathways.
Genomic Pathway:
-
Ligand Binding: 6-MP, being lipophilic, readily crosses the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex.
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.
-
Gene Regulation: In the nucleus, the 6-MP-GR complex can either:
-
Transactivation: Bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: Interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Non-Genomic Pathway:
Some rapid effects of 6-MP are mediated through non-genomic pathways that do not involve gene transcription. These can include direct interactions with cellular membranes and signaling proteins, leading to rapid modulation of cellular functions.
Application Note: Quantitative Analysis of 6-Methylprednisolone in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylprednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely prescribed for a variety of conditions, including autoimmune diseases, allergic reactions, and inflammatory disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in human plasma samples.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound from endogenous plasma components. The protocol involves a straightforward protein precipitation step to prepare the plasma sample, followed by chromatographic separation on a C8 or C18 column. Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard curve.
Materials and Reagents
-
Standards: this compound reference standard, Internal Standard (e.g., Prednisone, Dexamethasone).
-
Solvents: HPLC grade Acetonitrile, Methanol, and Water.
-
Reagents: HPLC grade Glacial Acetic Acid or Orthophosphoric Acid.
-
Plasma: Drug-free human plasma for calibration and quality control standards.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A C8 or C18 analytical column is suitable.[1][2] Specific examples include a BDS Hypersil C8 (150 x 4.6 mm, 5 µm) or a Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm).[1][3]
-
Data Acquisition: Chromatography data software.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | BDS Hypersil C8 (150 x 4.6 mm, 5 µm)[1] | C8 Phenomenex (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : Water : Glacial Acetic Acid (35:63:2, v/v/v)[1][5] | Acetonitrile : 0.1% Orthophosphoric Acid (75:25, v/v)[4] |
| Flow Rate | 2.0 mL/min[1][5] | 1.0 mL/min[4] |
| Detection Wavelength | 254 nm[1][3][5][6] | 245 nm[4][7] |
| Injection Volume | 20 µL[1][5] | 20 µL |
| Column Temperature | Ambient | 25°C[2] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 40 µg/mL.[4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Prednisone) in methanol.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to HPLC analysis.[8] Acetonitrile is a commonly used solvent for this purpose as it precipitates about 95% of proteins.[9]
-
Thaw: Thaw frozen plasma samples on ice or in a refrigerator at 4°C.[10]
-
Aliquot: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike IS: Add 20 µL of the working Internal Standard solution (10 µg/mL) to the plasma sample.
-
Precipitation: Add 600 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is recommended) to the tube.[8]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge: Centrifuge the sample at 10,000 xg for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system.
Workflow Diagram
Caption: Experimental workflow from plasma sample preparation to final quantification.
Method Validation Summary
The described HPLC method has been validated according to standard guidelines, demonstrating its suitability for the quantitative analysis of this compound in plasma.
Linearity
The linearity of the method is assessed by constructing a calibration curve from plasma samples spiked with known concentrations of this compound.
Table 2: Linearity
| Parameter | Result |
| Linearity Range | 0.1 - 40 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4][11] |
Accuracy and Precision
Accuracy is determined by the recovery of spiked quality control (QC) samples, while precision is expressed as the relative standard deviation (%RSD) for replicate analyses.
Table 3: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 0.5 | 98.8 - 101.5 | < 2.0 | < 4.0 |
| Medium | 15 | 99.1 - 100.8 | < 1.5 | < 3.5 |
| High | 35 | 99.5 - 101.2 | < 1.0 | < 3.0 |
| Note: Data presented is representative of typical performance and may vary between laboratories. |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are determined to establish the sensitivity of the method.
Table 4: Limit of Detection and Quantification
| Parameter | Concentration |
| Limit of Detection (LOD) | 143.97 ng/mL[1][5][12][13] |
| Limit of Quantification (LOQ) | 436.27 ng/mL[1][5][12][13] |
Conclusion
The HPLC method detailed in this application note is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The protein precipitation sample preparation protocol is efficient and suitable for routine analysis in a research or clinical setting. The method's performance characteristics make it a reliable tool for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. wjbphs.com [wjbphs.com]
- 12. ijsart.com [ijsart.com]
- 13. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of 6-Methylprednisolone on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] A primary mechanism of its action is the inhibition of pro-inflammatory cytokine production.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound in modulating cytokine release from immune cells. The provided methodologies are essential for researchers in immunology, pharmacology, and drug development who are investigating the therapeutic potential and mechanism of action of corticosteroids.
At the cellular level, this compound diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[1] This complex then translocates to the nucleus, where it interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2][3][4][5] This transrepression mechanism leads to a significant reduction in the gene expression of various pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2]
Data Presentation: Quantitative Effects of this compound on Cytokine Production
The following tables summarize the quantitative data on the inhibitory effects of this compound on the expression of various inflammatory mediators from published in vitro studies.
| Gene Target | Cell Model | IC50 (nM) | IC90 (nM) |
| CXCL10 | Vocal fold fibroblasts co-cultured with M(-) and M(IL4) macrophages | 0.73 - 3.22 | 6.66 - 25.74 |
| TNF | Vocal fold fibroblasts co-cultured with M(IFN/LPS) macrophages | 0.73 - 3.22 | 6.66 - 25.74 |
| PTGS2 | Vocal fold fibroblasts co-cultured with M(IFN/LPS) macrophages | 0.73 - 3.22 | 6.66 - 25.74 |
| Data extracted from a study investigating the concentration effects of methylprednisolone in a human vocal fold fibroblast-macrophage co-culture model.[6] |
| Cytokine | Cell/System Model | Observation |
| IL-8 | Isolated cardiopulmonary bypass system with whole blood | Significantly reduced production in the methylprednisolone group compared to control.[7][8] |
| IL-17 | Mitogen-stimulated rat lymph node cells and purified T cells | Production was significantly reduced in a dose-dependent manner.[9] |
| IFN-γ | Mitogen-stimulated rat lymph node cells and purified T cells | Production was significantly reduced.[9] |
| TNF, IL-1β, IL-17A, IFN-γ | Peripheral blood mononuclear cells from Erythema Nodosum Leprosum patients stimulated with M. leprae | In vitro production was significantly reduced after prednisolone treatment.[10] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of NF-κB signaling.
Experimental Workflow
References
- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 2. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Concentration effects of methylprednisolone in human vocal fold fibroblast-macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylprednisolone inhibits interleukin-17 and interferon-gamma expression by both naive and primed T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Stable 6-Methylprednisolone Stock Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methylprednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in research to study inflammatory pathways, immune responses, and for the development of new therapeutic strategies. The accuracy and reproducibility of experimental results involving this compound are critically dependent on the proper preparation, storage, and handling of its solutions. Due to its poor aqueous solubility, establishing a stable, concentrated stock solution is a crucial first step for in vitro and in vivo studies. This document provides detailed protocols for preparing stable stock solutions of this compound and outlines its primary mechanism of action.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀O₅ | [3] |
| Molecular Weight | 374.47 g/mol | [1] |
| CAS Number | 83-43-2 | [3] |
| Appearance | Crystalline solid / Powder | [3] |
| Storage (Solid) | -20°C (Long-term, ≥ 4 years) | [3] |
| Melting Point | 228 to 237 °C (442 to 459 °F) | [1] |
Solubility Data
This compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[3] For most biological experiments, a high-concentration stock is first prepared in an organic solvent, typically Dimethyl Sulfoxide (DMSO), and then diluted to the final working concentration in an aqueous medium.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Ethanol | ~5 mg/mL | [3] |
| Chloroform:Methanol (1:1) | 50 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is often suitable for subsequent dilution into various experimental models.
Materials:
-
This compound powder (MW: 374.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Safety First: Handle this compound powder in a chemical fume hood or a ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3]
-
Calculation: To prepare a 100 mM stock solution:
-
Weight (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )
-
For 1 mL of 100 mM stock: 0.001 L × 0.1 mol/L × 374.47 g/mol = 0.037447 g = 37.45 mg
-
-
Weighing: Accurately weigh 37.45 mg of this compound powder and transfer it into a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. The resulting solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[4]
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the high-concentration DMSO stock solution into a cell culture medium for in vitro experiments.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to reach the final desired concentration. It is recommended to perform an intermediate dilution in the culture medium.
-
Example for a 100 µM working solution: Dilute the 100 mM stock 1:1000 in the culture medium. To do this, add 1 µL of the 100 mM stock to 999 µL of pre-warmed cell culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% , and ideally at or below 0.1%.[4][5]
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions but without the this compound.[4]
-
Stability: Aqueous working solutions are significantly less stable than DMSO stocks. Prepare fresh working solutions for each experiment and do not store them for more than one day.[3][6]
Stability and Storage Summary
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Solvent | Storage Temperature | Stability |
| Solid Powder | N/A | -20°C | ≥ 4 years[3] |
| Stock Solution | DMSO | -20°C | ~1 month[4] |
| Stock Solution | DMSO | -80°C | ~6 months[4] |
| Working Solution | Aqueous Medium/Buffer | 2-8°C or Room Temp | ≤ 24 hours[3][6] |
Note: Avoid repeated freeze-thaw cycles for all stock solutions.[4] Aqueous solutions of methylprednisolone sodium succinate (a salt form) have shown stability for up to 48 hours at room temperature, but it is best practice to use freshly prepared dilutions of the base compound for research applications.[7][8]
Mechanism of Action
This compound exerts its effects primarily through the genomic pathway by modulating gene expression.[1] It passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[9] This binding event causes the dissociation of heat shock proteins, leading to the activation and translocation of the this compound-GR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are present in the promoter regions of target genes.[9] This interaction upregulates the transcription of anti-inflammatory genes (e.g., lipocortin-1, which inhibits phospholipase A2) and represses the expression of pro-inflammatory genes (e.g., cytokines like TNF-α and interleukins, and enzymes like COX-2).[2][9]
References
- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. MethylPREDNISolone sodium succinate | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. globalrph.com [globalrph.com]
- 9. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
Establishing Optimal Dosage of 6-Methylprednisolone for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for establishing the optimal dosage of 6-Methylprednisolone (MP) in rodent models. These application notes and protocols are designed to assist researchers in designing and executing well-controlled dose-finding studies, ensuring reproducible and reliable results for preclinical research.
Introduction to this compound
This compound is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in clinical practice and preclinical research to investigate its therapeutic potential in various disease models. The mechanism of action of this compound primarily involves its interaction with the glucocorticoid receptor (GR), leading to genomic and non-genomic effects that modulate inflammatory responses.[3][4][5]
Quantitative Data Summary: Dosage Regimens in Rodent Studies
The following tables summarize dosages of this compound used in various published rodent studies. This information can serve as a starting point for designing dose-ranging experiments.
Table 1: this compound Dosage in Rat Models of Inflammatory Conditions
| Indication | Rat Strain | Route of Administration | Dosage (mg/kg) | Dosing Schedule | Key Findings | Reference |
| Sepsis | Sprague-Dawley | Intravenous (IV) | 0.25, 0.5, 2 | Daily | Low-dose (unspecified) MP in combination with antibiotics significantly increased survival. High doses decreased survival. | [6][7] |
| Acute Respiratory Distress Syndrome (ARDS) | Sprague-Dawley | Intraperitoneal (IP) | 0.5 (low), 2 (moderate), 8 (high) | Daily for 5 days | Moderate dose (2 mg/kg) showed stronger anti-inflammatory effects than the low dose. High dose (8 mg/kg) showed no significant additional benefit over the moderate dose. | [8][9] |
| Intracerebral Hemorrhage | Sprague-Dawley | Intraperitoneal (IP) | 10, 35, 100 | At 1 and 24 hours post-injury | High doses (35 and 100 mg/kg) improved motor behavior. The 100 mg/kg dose significantly reduced hematoma volume and the number of necrotic neurons. | [10] |
| Oxidative Stress in Lungs (Acute) | Wistar | Intraperitoneal (IP) | 50 | Single dose | A single high dose of 50 mg/kg was used to study acute effects. | [11] |
| Oxidative Stress in Lungs (Chronic) | Wistar | Oral (in drinking water) | 6 | Daily for 30 days | A chronic oral dose of 6 mg/kg/day was administered to investigate long-term effects. | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Rat Strain | Route of Administration | Reference |
| Clearance | ~3-fold higher in males than females | Wistar | Intramuscular (IM) | [12] |
| Elimination Half-life | 1.8 - 2.6 hours | Not Specified | Not Specified | [3] |
| Protein Binding | 78% | Not Specified | Not Specified | [3] |
Experimental Protocols
Dose-Finding Study for Anti-Inflammatory Efficacy
This protocol outlines a general procedure for determining the optimal anti-inflammatory dose of this compound in a rodent model of inflammation (e.g., lipopolysaccharide-induced lung injury).
Materials:
-
This compound sodium succinate (lyophilized powder)
-
Sterile 0.9% saline solution
-
Rodents (e.g., Sprague-Dawley rats, 180-200g)
-
Syringes and needles (23-25 gauge)
-
Anesthetic agent (as per approved animal protocol)
-
Lipopolysaccharide (LPS)
-
Equipment for sample collection (e.g., bronchoalveolar lavage) and analysis (e.g., ELISA kits for inflammatory cytokines)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment.
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound sodium succinate powder with sterile 0.9% saline to the desired stock concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of the powder in 10 mL of saline.
-
Further dilute the stock solution with sterile saline to achieve the final desired concentrations for injection.
-
-
Experimental Groups: Divide the animals into multiple groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
Disease Model + Vehicle
-
Disease Model + Low-Dose MP (e.g., 0.5 mg/kg)
-
Disease Model + Moderate-Dose MP (e.g., 2 mg/kg)
-
Disease Model + High-Dose MP (e.g., 8 mg/kg)
-
-
Induction of Inflammation: Induce inflammation according to the specific model. For an ARDS model, this may involve intraperitoneal injection of LPS.[8][9]
-
Drug Administration:
-
Administer the prepared doses of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
For intraperitoneal injections in rats, restrain the animal and inject into the lower right abdominal quadrant to avoid the cecum.[13][14] The needle should be inserted at a 30-40° angle.[14][15]
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
At a predetermined time point post-treatment (e.g., 24 hours), euthanize the animals and collect relevant samples (e.g., bronchoalveolar lavage fluid, lung tissue, blood).
-
-
Data Analysis:
-
Measure relevant inflammatory markers (e.g., TNF-α, IL-6) in the collected samples using appropriate techniques (e.g., ELISA).
-
Perform histopathological analysis of tissues.
-
Analyze the data statistically to determine the dose-response relationship and identify the optimal effective dose.
-
Intraperitoneal Injection Protocol for Rats
This protocol provides a detailed step-by-step guide for performing an intraperitoneal injection in rats.
Materials:
-
Syringe with the appropriate volume of this compound solution
-
Needle (23-25 gauge, ½ - ⅝ inch)
-
Disinfectant (e.g., 70% ethanol)
-
Gauze pads
Procedure:
-
Restraint:
-
One-person technique: Gently wrap the rat in a towel, leaving the abdomen exposed. Tilt the animal's body downward.[13]
-
Two-person technique (recommended): One person restrains the rat, holding the head between the index and middle fingers and supporting the body. The second person performs the injection.[14]
-
-
Locate Injection Site: Identify the lower right quadrant of the abdomen, lateral to the midline. This helps to avoid puncturing the bladder or cecum.[13][14]
-
Disinfection: Swab the injection site with a disinfectant.[13]
-
Injection:
-
Aspiration: Briefly aspirate to ensure no blood or urine is drawn back, which would indicate accidental entry into a blood vessel or the bladder. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[13]
-
Injection and Withdrawal: Inject the solution at a steady rate. Withdraw the needle smoothly at the same angle of insertion.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as bleeding at the injection site.[15]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The primary mechanism of action of this compound is through the glucocorticoid receptor. The following diagram illustrates the key steps in this signaling pathway.
Caption: this compound signaling pathway.
Experimental Workflow for Optimal Dosage Determination
The following diagram outlines a typical workflow for a dose-finding study.
Caption: Workflow for determining optimal dosage.
By following these guidelines and protocols, researchers can systematically establish the optimal dosage of this compound for their specific rodent models, leading to more robust and translatable preclinical findings.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 5. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of methylprednisolone on treatment in rats with induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of acute and chronic administration of methylprednisolone on oxidative stress in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Inducing Immunosuppression with 6-Methylprednisolone in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylprednisolone (MPL) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely utilized in preclinical research to investigate the mechanisms of immunosuppression, model disease states, and evaluate the efficacy of novel therapeutics in immunocompromised hosts. MPL exerts its effects by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of a wide range of genes involved in inflammation and immunity.[1] This leads to the suppression of pro-inflammatory cytokines, inhibition of T-lymphocyte proliferation, and a reduction in circulating lymphocytes.[2][3] These application notes provide a detailed protocol for inducing immunosuppression in rats using this compound, along with data on its effects on key immunological parameters.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in rats, based on data from various studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Rats
| Cytokine | Dosage Regimen | Route of Administration | Time Point | Percent Reduction (Compared to Control) | Reference |
| TNF-α | 5 mg/kg (single dose) | Intravenous | 5 hours | 48.9% | [4] |
| IL-6 | 0.5 mg/kg/day for 5 days | Intraperitoneal | Day 5 | Significant reduction | [5] |
| IL-6 | 2 mg/kg/day for 5 days | Intraperitoneal | Day 5 | Stronger reduction than 0.5 mg/kg | [5] |
| IL-8 | N/A (in vitro) | N/A | N/A | Significantly less than control | [6] |
Table 2: Effect of this compound on Lymphocyte Counts in Rats
| Lymphocyte Population | Dosage Regimen | Route of Administration | Time Point | Effect | Reference |
| Total Lymphocytes | 50 mg/kg (single dose) | Intramuscular | 6 hours | Sharp decline to a minimum | [7][8] |
| Total Lymphocytes | High dose (unspecified) | Injection | 3 hours | 64% reduction | [3] |
| T-lymphocytes | High dose (unspecified) | Injection | 3 hours | Affected | [3] |
| B-lymphocytes | High dose (unspecified) | Injection | 3 hours | More pronounced disappearance than T-lymphocytes | [3] |
Experimental Protocols
This protocol provides a general framework for inducing immunosuppression in rats using this compound. The optimal dosage and duration will depend on the specific research question and experimental model.
Materials:
-
This compound sodium succinate (e.g., Solu-Medrol®)
-
Sterile saline (0.9% NaCl) for injection
-
Syringes and needles appropriate for the chosen route of administration
-
Male Wistar or Sprague-Dawley rats (age and weight to be consistent within the study)
-
Appropriate animal handling and restraint equipment
-
Materials for blood collection (e.g., EDTA tubes)
-
Flow cytometer and relevant antibodies for lymphocyte subset analysis (optional)
-
ELISA kits for cytokine analysis (optional)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization. Provide ad libitum access to food and water.
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound sodium succinate powder with sterile saline to the desired stock concentration. The concentration should be calculated based on the target dose and the average weight of the rats to ensure an appropriate injection volume (typically 0.1-0.5 mL).
-
Ensure the solution is completely dissolved and free of particulate matter. Prepare fresh on the day of use.
-
-
Administration of this compound:
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile.
-
Intravenous (i.v.) injection: For rapid and complete bioavailability.
-
Intramuscular (i.m.) injection: For slower absorption and sustained effect.[7]
-
Intraperitoneal (i.p.) injection: A common and relatively easy route for systemic administration.
-
Oral (p.o.) gavage or in drinking water: For chronic administration.[9]
-
-
Dosage Regimen:
-
Control Group: Administer an equivalent volume of sterile saline to the control group of rats using the same route and schedule.
-
-
Monitoring of Immunosuppression (Optional but Recommended):
-
Blood Collection: Collect blood samples from the tail vein or saphenous vein at predetermined time points (e.g., before administration and at various times post-administration) into EDTA-containing tubes.
-
Complete Blood Count (CBC): Analyze the blood for total and differential leukocyte counts, paying close attention to the lymphocyte numbers. A significant drop in lymphocyte count is a primary indicator of immunosuppression.[7]
-
Cytokine Analysis: Prepare plasma from the collected blood and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.
-
Lymphocyte Subset Analysis: Use flow cytometry to analyze the proportions of different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells) in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
-
Termination of the Experiment: At the end of the experimental period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Ethical Considerations:
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). The health and well-being of the animals should be monitored throughout the study. High doses of this compound can cause side effects, including weight loss and increased susceptibility to infections.
Visualizations
Caption: Experimental workflow for inducing and monitoring immunosuppression in rats.
Caption: Simplified signaling pathway of this compound-induced immunosuppression.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. scite.ai [scite.ai]
- 3. The effect of steroids on the circulating lymphocyte population--VI. Studies of the thoracic duct T- and B-lymphocyte populations after neonatal thymectomy and prednisolone treatment. An immunofluorescence study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic Immunosuppressive Effects of Systemically-Administered Novel Dextran-Methylprednisolone Prodrugs with Peptide Linkers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacogenomics of methylprednisolone during 7-day infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute and chronic administration of methylprednisolone on oxidative stress in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of methylprednisolone on treatment in rats with induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing 6-Methylprednisolone-Induced Apoptosis in Lymphocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing apoptosis in lymphocytes induced by the synthetic glucocorticoid, 6-Methylprednisolone. Glucocorticoids are widely used in the treatment of hematological malignancies and autoimmune diseases due to their ability to induce apoptosis in lymphoid cells.[1][2] Understanding the mechanisms and accurately quantifying the extent of apoptosis is crucial for both basic research and clinical applications.
Introduction to this compound-Induced Apoptosis
This compound, a potent synthetic glucocorticoid, exerts its pro-apoptotic effects on lymphocytes primarily through the glucocorticoid receptor (GR).[2] Upon binding, the this compound-GR complex translocates to the nucleus and modulates the expression of genes involved in apoptosis.[2] This process typically involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.[1][3] Key events in this compound-induced apoptosis include changes in cell membrane permeability, DNA fragmentation, and the activation of executioner caspases.[4]
Key Techniques for Assessing Apoptosis
Several well-established techniques can be employed to detect and quantify different stages of apoptosis in lymphocytes treated with this compound. These methods target various hallmarks of the apoptotic process, from early membrane changes to late-stage nuclear fragmentation.
1. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
This flow cytometry-based assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
2. TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[8][9]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[8][9] These labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.
3. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Measuring their activity provides a direct assessment of the apoptotic signaling cascade.
-
Principle: Caspase-3 is a key executioner caspase activated in glucocorticoid-induced apoptosis.[1][10] Its activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage. Flow cytometry-based assays using fluorescently labeled caspase inhibitors or substrates are also available.[11][12]
4. Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins that regulate apoptosis, such as the Bcl-2 family members.
-
Principle: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate.[13][14] An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[14] Western blotting allows for the semi-quantitative analysis of these proteins in cell lysates.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experiments.
Table 1: Flow Cytometry Analysis of Lymphocyte Apoptosis using Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.5 |
| This compound | 10 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.8 |
| This compound | 100 | 15.6 ± 2.9 | 55.4 ± 4.5 | 29.0 ± 3.3 |
Table 2: Quantification of Apoptotic Lymphocytes by TUNEL Assay
| Treatment | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.8 ± 0.5 |
| This compound | 1 | 12.5 ± 1.8 |
| This compound | 10 | 35.2 ± 3.1 |
| This compound | 100 | 68.7 ± 5.4 |
Table 3: Caspase-3 Activity in Lymphocytes
| Treatment | Concentration (µM) | Caspase-3 Activity (Relative Fluorescence Units) |
| Vehicle Control | 0 | 105 ± 15 |
| This compound | 1 | 450 ± 32 |
| This compound | 10 | 1280 ± 98 |
| This compound | 100 | 2560 ± 150 |
Table 4: Western Blot Densitometry Analysis of Bax and Bcl-2 Expression
| Treatment | Concentration (µM) | Relative Bax Expression (normalized to β-actin) | Relative Bcl-2 Expression (normalized to β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 |
| This compound | 1 | 1.85 ± 0.21 | 0.75 ± 0.09 | 2.47 |
| This compound | 10 | 3.20 ± 0.35 | 0.40 ± 0.06 | 8.00 |
| This compound | 100 | 5.50 ± 0.48 | 0.20 ± 0.04 | 27.50 |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Lymphocytes
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed lymphocytes at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[5]
-
Washing: Wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
Protocol 2: TUNEL Assay
Materials:
-
Lymphocytes cultured on coverslips or in chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL Assay Kit (containing TdT enzyme, fluorescently labeled dUTP, and labeling buffer)[15]
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat lymphocytes with this compound as described above. Wash with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.[16]
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.[16]
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (TdT enzyme, labeled dUTP, and buffer) for 60 minutes at 37°C in a humidified chamber, protected from light.[15][16]
-
Termination: Stop the reaction by washing the cells with PBS.[16]
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Protocol 3: Western Blotting for Bax and Bcl-2
Materials:
-
Lymphocyte cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the lymphocyte pellets in ice-cold RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of Bax and Bcl-2 to the loading control.[13]
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway for this compound-induced apoptosis and a general experimental workflow for its assessment.
References
- 1. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-induced apoptosis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-xL overexpression decreases GILZ levels and inhibits glucocorticoid-induced activation of caspase-8 and caspase-3 in mouse thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative pathways of apoptosis induced by methylprednisolone and valinomycin analyzed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive flow cytometry-based cytotoxic T-lymphocyte assay through detection of cleaved caspase 3 in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. genscript.com [genscript.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Application of 6-Methylprednisolone in Primary Neuronal Cell Cultures: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylprednisolone (MP), a synthetic glucocorticoid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. In the context of neuroscience research, MP is frequently investigated for its potential neuroprotective effects in various models of neuronal injury and neurodegenerative diseases. Primary neuronal cell cultures offer a controlled in vitro environment to dissect the molecular mechanisms underlying the effects of MP on neuronal survival, morphology, and function. These application notes provide a comprehensive overview of the use of this compound in primary neuronal cell cultures, including its mechanisms of action, and detailed protocols for key experimental procedures.
Application Notes
Mechanism of Action
This compound exerts its effects on primary neurons through both genomic and non-genomic pathways. The primary mechanism involves binding to cytosolic glucocorticoid receptors (GR)[1][2]. Upon ligand binding, the MP-GR complex translocates to the nucleus, where it modulates the transcription of target genes[2]. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.
Furthermore, MP can influence crucial signaling cascades within neurons. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Some studies suggest that MP can suppress MAPK phosphorylation, which may, under certain inflammatory conditions, paradoxically increase neuronal apoptosis[3][4][5]. The regulation of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is another critical aspect of MP's action, influencing the overall balance between cell survival and death[6].
Neuroprotective and Anti-inflammatory Effects
In various neuronal injury models, this compound has demonstrated neuroprotective properties. These effects are often attributed to its ability to suppress inflammatory responses mediated by glial cells in mixed cultures and to directly modulate neuronal survival pathways. By inhibiting the production of pro-inflammatory cytokines, MP can mitigate the secondary damage that often follows an initial neuronal insult.
Effects on Neuronal Viability, Apoptosis, and Neurite Outgrowth
The impact of this compound on neuronal viability is dose-dependent. While it can be protective at certain concentrations, higher doses or prolonged exposure may have detrimental effects, including reduced proliferation of neural stem/progenitor cells[7][8]. MP has been shown to modulate apoptosis in neurons, in part by altering the ratio of Bax to Bcl-2 proteins[6]. The effect on neurite outgrowth is complex and can be influenced by the specific experimental conditions and the presence of other growth factors[4][9].
Quantitative Data Summary
Direct quantitative data on the effects of this compound on neurite outgrowth and synaptogenesis in primary neuronal cultures is limited in the currently available literature. The following tables summarize representative quantitative data for the closely related glucocorticoids, Dexamethasone and Corticosterone, to provide a comparative reference for researchers.
Table 1: Effect of Dexamethasone on Neuronal Viability and Neurite Outgrowth
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| Cell Viability | Primary Rat Cortical Spheroids | Dexamethasone | 100 µM | 5 days | 82.42% of control | [7] |
| Cell Viability | Primary Rat Cortical Spheroids | Dexamethasone | 200 µM | 5 days | 78.99% of control | [7] |
| Cell Viability | Primary Rat Cortical Spheroids | Dexamethasone | 300 µM | 5 days | 71.82% of control | [7] |
| Neurite Outgrowth | PC12 Cells (NGF-induced) | Dexamethasone | Not Specified | Pre-treatment | Significant attenuation of NGF-induced neurite outgrowth | [4] |
| Primary Dendrite Number | Primary Spinal Cord Neurons | Dexamethasone | Not Specified | 3 days | Statistically significant increase | [10] |
| Dendritic Branching | Primary Spinal Cord Neurons | Dexamethasone | Not Specified | 3 days | Statistically significant increase | [10] |
Table 2: Effect of Corticosterone on Neuronal Viability, Apoptosis, and Neurite Outgrowth
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| Cell Viability (LDH release) | Primary Rat Hippocampal Cultures | Corticosterone (with 100 µM Glutamate) | 10 µM | Not Specified | Statistically significant increase in LDH release | [3] |
| Apoptosis | Primary Rat Hippocampal Cultures | Corticosterone | 1 µM | 3 days | Increased caspase activity | [3] |
| Neurite Length | HT-22 Hippocampal Cells | Corticosterone | 50 µM | 24 hours | Significantly reduced | [5][6] |
| Number of Neurites | HT-22 Hippocampal Cells | Corticosterone | 50 µM | 24 hours | Significantly reduced | [5][6] |
| Apical Dendritic Length | Rat Medial Prefrontal Cortex Neurons | Corticosterone (in vivo) | 200 mg/kg/day | 21 days | 23% reduction | [11] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture and Treatment with this compound
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, followed by treatment with this compound.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate-E medium (supplemented with 2% B-27 Plus)
-
Papain (2 mg/mL in Hibernate-E without Ca2+)
-
Neurobasal Plus medium (supplemented with 2% B-27 Plus, 1% GlutaMAX, and 1% Penicillin-Streptomycin)
-
Poly-D-lysine (50 µg/mL in sterile water)
-
This compound stock solution
-
Sterile dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Coat Culture Vessels:
-
Coat culture vessels with 50 µg/mL poly-D-lysine for at least 1 hour at room temperature.
-
Rinse three times with sterile distilled water and allow to dry completely in a laminar flow hood[9].
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate-E medium.
-
Dissect the embryos and remove the cortices. Remove the meninges carefully[9].
-
-
Enzymatic Digestion:
-
Transfer the cortices to a tube containing 2 mg/mL papain in Hibernate-E without Ca2+ and incubate at 30°C for 30 minutes with gentle shaking every 5 minutes[9].
-
-
Cell Dissociation and Plating:
-
Stop the digestion by adding an equal volume of complete Hibernate-E medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in complete Neurobasal Plus medium[9].
-
-
Cell Culture and Treatment:
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24-48 hours, replace half of the medium with fresh, pre-warmed medium.
-
On the desired day in vitro (DIV), treat the neurons with the desired concentrations of this compound by adding the drug directly to the culture medium. Include a vehicle control group.
-
Incubate for the desired treatment duration before proceeding with downstream analyses.
-
Protocol 2: Assessment of Neurite Outgrowth using MAP2 Immunocytochemistry
This protocol details the immunofluorescent staining of Microtubule-Associated Protein 2 (MAP2) to visualize and quantify neurite outgrowth.
Materials:
-
Primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-MAP2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-MAP2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Protocol 3: Caspase-3 Activity Assay
This protocol provides a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay.
Materials:
-
Primary neuronal cultures in a multi-well plate
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Caspase-3 Assay:
-
In a new microplate, add an equal amount of protein from each lysate to separate wells.
-
Prepare the reaction mixture by adding the caspase-3 substrate to the reaction buffer according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
Calculate the fold-change in caspase-3 activity relative to the control group after normalizing to the protein concentration.
-
Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Experimental workflow for studying 6-MP in primary neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Pro-apoptotic Action of Corticosterone in Hippocampal Organotypic Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosterone induced morphological changes of hippocampal and amygdaloid cell lines are dependent on 5-HT7 receptor related signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a Depression Model Using Dexamethasone-treated Three-dimensional Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Methodology Using Dexamethasone to Induce Neuronal Differentiation in the CNS-Derived Catecholaminergic CAD Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of fluvoxamine on nerve growth factor-induced neurite outgrowth inhibition by dexamethasone in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prolonged corticosterone exposure induces dendritic spine remodeling and attrition in the rat medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Methylprednisolone Stability in Aqueous Solutions
Welcome to the Technical Support Center for 6-Methylprednisolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues and answer frequently asked questions encountered during experimental work with aqueous solutions of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound, particularly its common ester form, this compound sodium succinate, is influenced by several key factors:
-
pH: The rate of hydrolysis is pH-dependent. The minimum rate of hydrolysis for this compound sodium succinate occurs at approximately pH 3.5.[1]
-
Temperature: Higher temperatures accelerate the degradation process, leading to the formation of various degradation products.[2]
-
Light: Exposure to light can induce photodegradation, resulting in the formation of specific impurities.[2][3] It is recommended to protect solutions from light.[4]
-
Diluent: The choice of intravenous diluent can affect the stability. For instance, solutions in 0.9% sodium chloride injection are generally stable for up to 24 hours at 25°C, while in 5% dextrose injection, the recommended storage time can be shorter and concentration-dependent due to higher turbidity.[5]
-
Concentration: The concentration of the drug in the solution can also impact stability, with intermediate concentrations sometimes showing higher turbidity.[5]
Q2: What are the main degradation pathways for this compound sodium succinate in an aqueous solution?
A2: The primary degradation pathways for this compound sodium succinate in aqueous solutions are:
-
Ester Hydrolysis: The succinate ester is susceptible to hydrolysis, which cleaves the ester bond to form free this compound and succinate. This can lead to the precipitation of the less soluble free this compound.[1]
-
Acyl Migration: This is a significant degradation pathway that occurs between pH 3.4 and 7.4, where the succinyl group moves from the 21-position to the 17-position, forming the 17-succinate isomer (methylprednisolone-17-succinate).[1]
-
Oxidation: Although less detailed in the provided results, oxidation can also contribute to degradation.
-
Photodegradation: Exposure to light can lead to the formation of unique degradation products through photorearrangement of the steroid structure.[3]
Q3: What are the common degradation products of this compound?
A3: Several degradation products of this compound and its sodium succinate ester have been identified. These are often referred to as impurities in pharmaceutical preparations. Common degradation products include free this compound, succinate, and methylprednisolone-17-succinate.[1] Other identified impurities that form under the influence of temperature and light are designated as Impurity A, B, C, and D in some studies.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate or turbidity observed in the solution. | - Formation of free this compound due to hydrolysis of the sodium succinate ester.[1]- Exceeding the solubility limit of this compound.- Incompatibility with the diluent.[5] | - Ensure the pH of the solution is within the optimal range (around 3.5 for minimum hydrolysis).[1]- Prepare solutions fresh and use them within the recommended time frame.- Consider using a different diluent if compatibility issues are suspected (e.g., 0.9% sodium chloride instead of 5% dextrose).[5] |
| Loss of potency or inconsistent assay results. | - Chemical degradation due to improper storage (high temperature, exposure to light).[2][4]- Hydrolysis or acyl migration due to suboptimal pH.[1]- Inaccurate quantification method. | - Store solutions at the recommended temperature (typically 20-25°C for reconstituted solutions, for up to 48 hours).[4]- Protect solutions from light at all times.[4]- Buffer the solution to a pH that minimizes degradation.- Use a validated stability-indicating HPLC method for analysis. |
| Appearance of unknown peaks in the chromatogram. | - Formation of degradation products.[2]- Contamination of the sample or mobile phase. | - Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify degradation products.[2]- Review sample preparation and handling procedures to avoid contamination.- Perform forced degradation studies to intentionally generate and identify potential degradation products. |
Quantitative Stability Data
The stability of this compound sodium succinate is dependent on the storage conditions. Below are summaries of stability data from various studies.
Table 1: Stability of Reconstituted this compound Sodium Succinate Solutions
| Concentration | Diluent | Temperature | Duration | Potency Loss | Reference |
| 100 mg/100 mL & 1 g/100 mL | 0.9% Sodium Chloride | 23°C | 2 days | ~8% | [6] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% Sodium Chloride | 23°C | 3 days | ~13% | [6] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% Sodium Chloride | 4°C | 21 days | <10% | [6] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% Sodium Chloride | 4°C | 30 days | >10% | [6] |
| 4 mg/mL | Sterile Water for Injection | 22°C | 24 hours | 10% | [1] |
| 4 mg/mL | Sterile Water for Injection | 4°C | 7 days | 6% | [1] |
| 4 mg/mL | Sterile Water for Injection | 4°C | 14 days | 17% | [1] |
Table 2: Stability of this compound Sodium Succinate Ophthalmic Solutions
| Concentration | Storage Condition | Time to <90% Potency | Reference |
| 1 mg/mL | 5°C | 21 days | [7] |
| 10 mg/mL | 5°C | 42 days | [7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters may need to be optimized for different formulations and equipment.
-
Chromatographic System:
-
Mobile Phase:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Preparation:
-
Dilute the this compound aqueous solution with the mobile phase to a concentration within the linear range of the assay.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas for the this compound peak.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
-
-
Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, subject the this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: Degradation of this compound Sodium Succinate.
Caption: Troubleshooting workflow for solution instability.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.0]hex-3-en-2-one intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Translated article] Physicochemical and microbiological stability study of two new preservative-free methylprednisolone eye drops | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 8. asianpubs.org [asianpubs.org]
- 9. scispace.com [scispace.com]
troubleshooting inconsistent 6-Methylprednisolone dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent 6-methylprednisolone dose-response curves in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound dose-response curves?
High variability in cell-based assays can be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers, which can lead to phenotypic drift.[1] Mycoplasma contamination can also dramatically affect cell health and responsiveness.[1] Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[1][2] Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.[1]
Q2: My dose-response curve is not showing a classic sigmoidal shape. What could be wrong?
A non-sigmoidal dose-response curve can arise from several issues. If the curve is flat, it could indicate that this compound is not active in your specific cell line or that the concentration range tested is not appropriate. Conversely, a very steep or irregular curve might suggest cytotoxicity at higher concentrations, solubility issues with the compound, or problems with the serial dilutions. It is also important to ensure that the chosen assay endpoint is appropriate for measuring the biological response to this compound.
Q3: How can I minimize variability between different experiments (inter-assay variability)?
To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol.[1] This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly.[1][3] Creating a detailed standard operating procedure (SOP) and ensuring all users are thoroughly trained can significantly reduce operator-dependent differences.[1] Running a positive and negative control on every plate can also help to normalize the data and identify any plate-specific issues.[1]
Q4: I'm observing significant variability within the same plate (intra-assay variability). What should I check?
Inconsistent pipetting is a primary source of intra-assay variability.[1] Ensure you are using calibrated pipettes and proper technique. Uneven cell distribution in the wells can also lead to significant differences; make sure your cell suspension is homogenous by gently mixing before and during plating.[1] The "edge effect," where wells on the perimeter of the plate evaporate more quickly, can also be a factor.[2] To mitigate this, consider not using the outer wells for experimental data or filling them with a sterile liquid like PBS.[2]
Q5: Could the cell line itself be the source of inconsistency?
Yes, cell line heterogeneity can be a significant factor in the response to glucocorticoids.[4][5][6] Even within a clonal cell line, there can be cell-to-cell variability in the expression of the glucocorticoid receptor (GR) and other signaling components, leading to a heterogeneous response.[4][5] It is also known that the responsiveness of carcinoma cells to glucocorticoids can be heterogeneous and requires a high concentration of functional glucocorticoid receptors.[6]
Troubleshooting Guide
Problem 1: High Variability in Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a consistent seeding density.[1][7] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting technique. Consider using automated pipetting systems for high-throughput assays.[1][8] |
| Edge Effects | Avoid using the outer wells of the microplate for data points. Fill perimeter wells with sterile PBS or media.[2] |
| Reagent Inhomogeneity | Ensure all reagents are properly mixed before use. |
Problem 2: Poor or No Dose-Response
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider range of serial dilutions to ensure the optimal concentration range is covered. |
| Inactive Compound | Verify the purity and activity of the this compound stock. Prepare fresh stock solutions. |
| Cell Line Insensitivity | Confirm that the chosen cell line expresses the glucocorticoid receptor (GR) and is responsive to glucocorticoids.[6] |
| Assay Endpoint | Ensure the chosen assay (e.g., MTT, luciferase reporter) is appropriate to measure the expected biological response. |
| Insufficient Incubation Time | Optimize the incubation time to allow for a measurable biological response. |
Problem 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range.[1] |
| Reagent Lot-to-Lot Variability | Use the same lot of critical reagents (e.g., serum, media, this compound) for the entire set of experiments.[1][3] |
| Environmental Fluctuations | Ensure consistent incubator conditions (temperature, CO2, humidity).[1] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination.[1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Serial Dilutions
This protocol describes the preparation of a 10-point serial dilution of this compound for use in a 96-well plate format.
Materials:
-
This compound powder
-
DMSO (analytical grade)
-
Cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing.
-
Prepare an Intermediate Dilution: Dilute the 10 mM stock solution in cell culture medium to create a 1 mM intermediate stock.
-
Serial Dilution Series: a. In a series of microcentrifuge tubes, prepare 2-fold serial dilutions from the 1 mM intermediate stock using cell culture medium as the diluent. b. For example, to create a 500 µM solution, mix equal volumes of the 1 mM stock and cell culture medium. c. Repeat this process to generate a range of concentrations (e.g., 1 mM down to ~2 µM).
-
Final Dilution in Assay Plate: Add the appropriate volume of each dilution to the corresponding wells of the 96-well plate containing cells in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.[1]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing cell viability in response to this compound treatment using a colorimetric MTT assay.[10][11][12][13]
Materials:
-
Cells cultured in a 96-well plate
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7][10]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.[1][10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Data Presentation
| Parameter | Recommended Range/Value | Reference |
| Cell Seeding Density | 5,000 - 15,000 cells/well (cell line dependent) | [7][10] |
| Final DMSO Concentration | ≤ 0.5% | |
| Incubation Time | 24 - 72 hours (cell line and endpoint dependent) | [10] |
| MTT Incubation Time | 2 - 4 hours | [10] |
| Absorbance Wavelength (MTT) | 550 - 600 nm | [12] |
Visualizations
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Caption: Genomic signaling pathway of this compound.
Caption: Experimental workflow for a typical MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. Single-cell RNA sequencing reveals a heterogeneous response to Glucocorticoids in breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glucocorticoids on the growth and chemosensitivity of carcinoma cells are heterogeneous and require high concentration of functional glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing 6-Methylprednisolone treatment duration for in vitro experiments
Welcome to the technical support center for optimizing 6-Methylprednisolone (6-MP) treatment in your in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental design, particularly concerning treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration and duration for this compound in cell culture?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological question. However, based on published studies, a common starting point is a 24-hour treatment duration.[1] Concentrations can range from the nanomolar (nM) to the micromolar (µM) scale. For instance, studies on human vocal fold fibroblasts have used concentrations from 0.1 nM to 3,000 nM (3 µM) for 24 hours to assess effects on inflammatory and fibrotic gene expression.[1] In another study with human oligodendroglioma cells, concentrations ranged from 0.5 µM to 50 µM for time points of 3, 5, and 10 days to evaluate proliferation and differentiation.[2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
Q2: How does treatment duration impact the effects of this compound?
A2: Treatment duration is a critical variable that can significantly alter the cellular response to this compound. Short-term treatment (e.g., hours to 1-2 days) is often sufficient to observe anti-inflammatory effects by inhibiting key signaling pathways.[3][4] However, longer-term exposure (e.g., several days) can lead to different outcomes, such as decreased cell proliferation, viability, and differentiation, as seen in oligodendrocyte precursor cells treated for up to 10 days.[2] In some contexts, prolonged treatment may even induce unintended effects like fibrosis.[1] Therefore, the duration should be carefully selected based on the desired endpoint. For acute anti-inflammatory effects, shorter durations are generally preferable. For assessing impacts on cell fate, such as differentiation or long-term viability, extended time courses are necessary.
Q3: Which key signaling pathways are affected by this compound?
A3: this compound, a glucocorticoid, primarily exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors (GR).[3] This complex then translocates to the nucleus to modulate gene expression. Key affected pathways include:
-
Inhibition of NF-κB Signaling: This is a major mechanism for its anti-inflammatory action. The GR complex can interfere with the activity of transcription factors like NF-κB, which are central to expressing pro-inflammatory genes such as cytokines and chemokines.[1][4]
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways: Corticosteroids can inhibit JNK and p38 MAP kinase pathways, which also play a role in regulating inflammatory gene expression.[4]
-
Upregulation of Anti-Inflammatory Proteins: Activated glucocorticoid receptors can directly bind to DNA and activate the transcription of anti-inflammatory proteins like lipocortin-1, which inhibits the production of inflammatory mediators.[3][4]
Troubleshooting Guide
Q: My cells show high levels of toxicity and death even at low concentrations and short durations. What should I do?
A: Unexpected cytotoxicity can arise from several factors. Consider the following troubleshooting steps:
-
Confirm Drug Purity and Solvent Effects: Ensure the this compound is of high purity and the solvent (e.g., DMSO) is used at a final concentration that is non-toxic to your cells. Run a vehicle-only control to test for solvent toxicity.
-
Check Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the treatment, as stressed cells can be more sensitive.
-
Review Cell Line Sensitivity: Some cell types are inherently more sensitive to glucocorticoids. For example, 6-MP has been shown to reduce the proliferation and survival of oligodendrocyte precursor cells and neural stem/progenitor cells in a dose-dependent manner.[2][5] You may need to use a much lower concentration range (e.g., low nM).
-
Shorten Duration Further: If a 24-hour treatment is toxic, perform a time-course experiment with shorter endpoints (e.g., 2, 4, 8, 12 hours) to find a window where the desired effect is present without significant cell death.
Q: I am not observing the expected anti-inflammatory effect (e.g., no reduction in cytokine expression). What could be the issue?
A: A lack of efficacy can be multifactorial. Here is a logical approach to troubleshoot this issue:
Q: My experiment shows that this compound is causing pro-fibrotic effects. Why is this happening and how can I avoid it?
A: This is a known paradoxical effect of glucocorticoids in certain contexts. In studies with vocal fold fibroblasts, this compound was found to upregulate the expression of fibrotic genes like CCN2 and ACTA2, particularly in the presence of pro-fibrotic stimuli like TGF-β.[1]
-
Mechanism: This effect can be concentration-dependent. High concentrations of 6-MP may promote a fibrotic response, whereas lower concentrations can still provide anti-inflammatory benefits without significant pro-fibrotic side effects.[1]
-
Optimization Strategy: The key is to find a therapeutic window. One study established that the concentration of 6-MP needed to inhibit inflammatory genes (IC90) was significantly lower than the concentration that promoted fibrotic gene expression (EC90).[1]
-
Recommendation: Carefully titrate the 6-MP concentration downwards. Aim for the lowest effective concentration that achieves your desired anti-inflammatory outcome while minimizing the expression of fibrotic markers. A 24-hour treatment duration is often sufficient to evaluate this balance.[1]
Quantitative Data Summary
The tables below summarize data from published studies to provide a reference for designing your experiments.
Table 1: Effect of this compound Concentration and Duration on Oligodendrocyte Precursor Cells (HOG Cell Line) [2]
| Concentration (µM) | Duration | Outcome | Effect |
| 0.5 - 50 | 3, 5, 10 days | Proliferation (Ki67) | Dose- and time-dependent decrease |
| 0.5 - 50 | 3, 5, 10 days | Cell Viability | Dose-dependent decrease |
| 0.5 - 50 | 5, 10 days | Differentiation (MBP) | Dose- and time-dependent decrease |
| 30, 50 | 3, 5, 10 days | Apoptosis (ssDNA) | Dose-dependent increase |
Table 2: Concentration-Dependent Effects of this compound (24h) on Human Vocal Fold Fibroblasts [1]
| Gene Target | Biological Effect | Effective Concentration (IC50 / EC50) | Notes |
| CXCL10, PTGS2 | Anti-inflammatory | 0.73 – 3.22 nM (IC50) | Lower concentrations are effective for anti-inflammatory action. |
| CCN2, ACTA2 | Pro-fibrotic | 10.19 – 63.85 nM (EC50) | Higher concentrations are required to induce fibrotic markers. |
| COL1A1 | Pro-fibrotic | Enhanced by M(TGF) macrophages | Effect is context-dependent on other stimuli. |
Experimental Protocols
Protocol 1: Determining Optimal Dose and Duration
This protocol provides a framework for a standard dose-response and time-course experiment.
Methodology:
-
Cell Culture: Plate your cells of interest in appropriate multi-well plates (e.g., 96-well for viability, 12-well for RNA/protein). Allow cells to attach and reach approximately 70-80% confluency.
-
Preparation of 6-MP: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the highest concentration of solvent used.
-
Treatment:
-
Dose-Response: For a fixed duration (e.g., 24 hours), treat cells with a range of 6-MP concentrations (e.g., 0.1 nM to 50 µM).
-
Time-Course: For a fixed concentration (determined from your dose-response experiment), treat cells and harvest them at multiple time points (e.g., 4, 8, 12, 24, 48 hours).
-
-
Analysis: After treatment, perform assays to measure your endpoints of interest.
-
Cell Viability: Use an MTT or similar colorimetric assay.
-
Gene Expression: Extract RNA and perform qRT-PCR for target genes (e.g., TNF, IL-6 for inflammation; CCN2, ACTA2 for fibrosis).
-
Protein Analysis: Perform Western blotting or ELISA to quantify protein levels (e.g., p-NF-κB, IκBα, cytokines).
-
-
Data Interpretation: Plot your results to determine the EC50/IC50 values and identify the optimal time point where the desired effect is maximal with minimal off-target effects like cytotoxicity.
References
- 1. Concentration effects of methylprednisolone in human vocal fold fibroblast-macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with comprehensive information for managing the side effects associated with 6-Methylprednisolone (a potent glucocorticoid) administration in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in laboratory animals?
A1: The most frequently observed side effects across various species include:
-
Metabolic: Increased thirst (polydipsia) and urination (polyuria), increased appetite (polyphagia), and weight gain.[1][2]
-
Dermatological: Dull/dry haircoat and thinning of the skin.[1][3]
-
Behavioral: Changes such as depression, lethargy, or aggression may be observed.[2]
Q2: What are the more serious, dose-dependent side effects to monitor for?
A2: Higher doses or prolonged use of this compound can lead to more severe adverse effects, including:
-
Metabolic: Development or worsening of diabetes mellitus due to hyperglycemia and insulin resistance.[1][4][5]
-
Gastrointestinal: Gastric ulceration and bleeding, and potentially pancreatitis.[1][6] Signs to watch for include black, tarry stools or bloody vomit.[1]
-
Immunosuppression: Increased susceptibility to infections, which may be masked by the anti-inflammatory effects of the drug.[7][8][9]
-
Endocrine: Iatrogenic Cushing's syndrome, characterized by a "pot-bellied" appearance, and adrenal gland atrophy.[7]
Q3: How does this compound cause hyperglycemia?
A3: this compound induces hyperglycemia through several mechanisms:
-
It stimulates hepatic gluconeogenesis, the production of glucose in the liver.[4][11]
-
It decreases glucose uptake and utilization in peripheral tissues like skeletal muscle.[4][11]
-
It can lead to insulin resistance, where cells do not respond effectively to insulin.[5][11]
Q4: What is the mechanism behind the immunosuppressive effects of this compound?
A4: this compound suppresses the immune system by inhibiting the function of various immune cells. It can reduce the proliferation and activation of T-cells and suppress the production of pro-inflammatory cytokines.[12][13] This is the basis for its therapeutic use in inflammatory and autoimmune models, but also the reason for the increased risk of infection.
Troubleshooting Guides
Issue 1: Managing Hyperglycemia and Insulin Resistance
Symptoms: Elevated blood glucose levels in routine monitoring, increased water intake and urination.
Troubleshooting Steps:
-
Confirm Hyperglycemia:
-
Measure fasting blood glucose levels.
-
If persistent hyperglycemia is observed, consider performing a glucose tolerance test (GTT) to assess insulin resistance.
-
-
Dose Adjustment:
-
Evaluate if the current dose of this compound can be reduced while still achieving the desired therapeutic effect. The goal is to use the lowest effective dose for the shortest duration.[14]
-
Consider an alternate-day dosing schedule if the experimental design allows, as this may reduce the risk of persistent hyperglycemia.
-
-
Dietary Management:
-
For some species, switching to a low-carbohydrate diet may help manage hyperglycemia. However, this must be carefully considered within the context of the specific research model.
-
-
Pharmacological Intervention (with veterinary consultation):
-
In cases of severe or persistent hyperglycemia, insulin therapy may be necessary. The choice of insulin and dosing regimen should be determined in consultation with a veterinarian and will depend on the pattern of hyperglycemia.[15]
-
Experimental Protocol: Blood Glucose Monitoring
-
Objective: To routinely monitor blood glucose levels in animals receiving this compound.
-
Materials: Glucometer, species-appropriate lancets, alcohol swabs.
-
Procedure:
-
Gently restrain the animal.
-
Select an appropriate site for blood collection (e.g., tail vein in rodents, marginal ear vein in rabbits).
-
Clean the site with an alcohol swab and allow it to dry.
-
Use a sterile lancet to prick the site and obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure to the site to stop any bleeding.
-
-
Frequency: Baseline levels should be established before starting treatment. Monitoring frequency during treatment will depend on the dose and duration of this compound administration, but weekly monitoring is a reasonable starting point. More frequent monitoring (daily or multiple times a day) is recommended if hyperglycemia is detected or if the animal shows clinical signs.[14]
Issue 2: Gastrointestinal Complications
Symptoms: Loss of appetite, vomiting, diarrhea, black or bloody stools.
Troubleshooting Steps:
-
Assess Severity:
-
Monitor food and water intake, and body weight daily.[14]
-
Examine feces for any signs of blood.
-
If severe signs such as bloody vomit or diarrhea are present, immediately consult with the veterinary staff.
-
-
Administer with Food:
-
Giving this compound with food can help minimize direct irritation to the stomach lining.[1]
-
-
Consider Gastroprotectants:
-
In consultation with a veterinarian, co-administration of gastroprotective agents such as proton pump inhibitors or H2-receptor antagonists may be considered to reduce the risk of ulceration.
-
-
Rule out Other Causes:
-
Consider if the gastrointestinal signs could be related to other aspects of the experimental procedure or underlying conditions.
-
Issue 3: Immunosuppression and Infection
Symptoms: Lethargy, fever, localized signs of infection (e.g., swelling, redness), or unexpected deterioration in health.
Troubleshooting Steps:
-
Aseptic Technique:
-
Strictly adhere to aseptic techniques for all procedures, including drug administration and sample collection, to minimize the risk of introducing pathogens.
-
-
Prophylactic Antibiotics:
-
In studies requiring high doses or long-term administration of this compound, prophylactic use of broad-spectrum antibiotics may be warranted, following veterinary consultation and institutional guidelines.
-
-
Monitor for Infection:
-
Immediate Veterinary Consultation:
-
If an infection is suspected, prompt diagnosis and treatment are crucial.
-
Data Presentation
Table 1: Common Side Effects of this compound and Monitoring Parameters
| Side Effect Category | Specific Side Effect | Monitoring Parameters |
| Metabolic | Hyperglycemia | Blood glucose levels, water intake, urine output |
| Increased Appetite | Food consumption, body weight | |
| Weight Gain | Body weight | |
| Gastrointestinal | Vomiting/Diarrhea | Clinical observation, fecal consistency |
| Ulceration | Fecal occult blood, clinical signs (anorexia, melena) | |
| Immunological | Immunosuppression | Complete blood count (CBC) with differential, clinical signs of infection |
| Musculoskeletal | Muscle Atrophy | Body condition scoring, muscle mass assessment |
| Endocrine | Adrenal Suppression | ACTH stimulation test (if discontinuing long-term therapy) |
Table 2: Dose-Dependent Effects of this compound on Glucose and Insulin in Adrenalectomized Rats
| Treatment Group | Dose | Peak Glucose Increase | Peak Insulin Response |
| Group 1 | 10 mg/kg IV | Temporary increase over 6 hours | Peaked around 10 hours |
| Group 2 | 50 mg/kg IV | Temporary increase over 6 hours | Peaked around 10 hours |
| Group 3 | 0.1 mg/kg/hr infusion | Continuous hyperglycemia | Increased during infusion |
| Group 4 | 0.3 mg/kg/hr infusion | Continuous hyperglycemia | Increased during infusion |
| Data synthesized from a study in adrenalectomized rats.[4] |
Visualizations
Caption: Signaling pathway of this compound leading to common side effects.
Caption: Troubleshooting workflow for hyperglycemia in laboratory animals.
References
- 1. Methylprednisolone | VCA Animal Hospitals [vcahospitals.com]
- 2. Methylprednisolone (Medrol®) for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Pharmacodynamics of Glucose Regulation by Methylprednisolone. I. Adrenalectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-Modeling of Methylprednisolone Effects on Glucose Regulation in Rats | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. Methylprednisolone Tablets, USP For Oral Use in Dogs and Cats OnlyCAUTION: Federal law restricts this drug to use by or on the order of a licensed veterinarian. [dailymed.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Effects of acute steroid administration on ventilatory and peripheral muscles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-Modeling of Methylprednisolone Effects on Glucose Regulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Suppression of immune system genes by methylprednisolone in exacerbations of multiple sclerosis. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. askavet.com [askavet.com]
- 15. dovepress.com [dovepress.com]
Technical Support Center: Interpreting Unexpected Off-Target Effects of 6-Methylprednisolone in Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes when using 6-Methylprednisolone. The following question-and-answer format directly addresses specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of action for this compound?
A1: this compound, a synthetic glucocorticoid, primarily exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus and modulates gene expression through two main genomic pathways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[2]
These genomic effects typically have a slower onset, taking hours to days to manifest, as they involve changes in gene transcription and protein synthesis.[3]
Q2: What are "non-genomic" effects, and how might they contribute to unexpected results?
A2: Non-genomic effects of this compound are rapid cellular responses that do not involve nuclear gene transcription.[3][4] These effects can occur within minutes and are often mediated by membrane-bound glucocorticoid receptors (mGRs) or by direct interactions with cellular membranes and cytosolic signaling proteins.[5] These rapid signaling events can lead to unexpected outcomes in your experiments if not accounted for. Examples of non-genomic signaling pathways affected by glucocorticoids include:
-
Modulation of intracellular calcium levels.[6]
-
Activation of signaling cascades involving protein kinases like MAPKs.[7]
-
Alterations in neurotransmitter release.[8]
These rapid, non-genomic actions can sometimes oppose the classical genomic effects or influence cellular functions not typically associated with glucocorticoid therapy, leading to confounding results.
Q3: My results are not consistent across experiments, even with the same concentration of this compound. What could be the cause?
A3: Inconsistent results can be frustrating and may stem from several factors:
-
Cell Culture Conditions: Ensure strict adherence to protocols for cell passage number, seeding density, and media composition. The physiological state of your cells can significantly impact their response.
-
Serum Variability: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can interfere with your experiments. Using charcoal-stripped serum is highly recommended to eliminate this confounding variable.
-
Compound Stability and Solubility: Verify that your this compound stock solution is properly stored and that the compound remains soluble at the working concentrations in your experimental media. Precipitation will lead to inaccurate dosing.
-
Biphasic Dose-Response: Glucocorticoids can sometimes exhibit a "U-shaped" or biphasic dose-response curve, where low and high concentrations produce opposite effects. A comprehensive dose-response study is essential to characterize the full activity profile.
Q4: I'm observing a pro-inflammatory effect, which is the opposite of the expected outcome. How can I troubleshoot this?
A4: An unexpected pro-inflammatory response is a significant finding that requires careful investigation. Here are some steps to dissect this observation:
-
Confirm the Effect: Repeat the experiment with a fresh dilution of this compound to rule out contamination or degradation of the compound.
-
Dose-Response Analysis: Perform a wide-range dose-response experiment (e.g., from picomolar to micromolar concentrations) to check for a biphasic effect.
-
GR-Dependence: To determine if the effect is mediated by the glucocorticoid receptor, co-treat your cells with a GR antagonist, such as mifepristone (RU486). If the antagonist blocks the pro-inflammatory effect, it suggests a GR-dependent mechanism, possibly involving different GR isoforms with opposing functions.
-
Off-Target Screening: If the effect is GR-independent, consider the possibility of off-target interactions. This compound may be interacting with other receptors or signaling molecules at the concentrations used. A literature search for known off-target activities or a broader pharmacological screen may be necessary.
-
Non-Genomic Signaling: Investigate rapid, non-genomic signaling pathways that could be activated by this compound and contribute to a pro-inflammatory phenotype.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Symptoms:
-
Increased number of floating cells in adherent cultures.
-
Reduced cell counts compared to vehicle controls.
-
Positive staining with cell death markers (e.g., propidium iodide, annexin V).
Possible Causes and Solutions:
| Cause | Suggested Action |
| High Concentration/Dose | Perform a dose-response curve to determine the EC50 and identify a non-toxic concentration range. High concentrations of methylprednisolone have been shown to reduce cell viability in certain cell types.[9][10] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is below the toxic threshold for your cell line. Run a vehicle-only control. |
| Apoptosis Induction | Methylprednisolone can induce apoptosis in some cell types, particularly at high doses.[11] Assess for markers of apoptosis such as caspase activation. |
| Mitochondrial Dysfunction | Glucocorticoids can impact mitochondrial function.[2] Consider performing a mitochondrial toxicity assay. |
| Contamination | Rule out microbial contamination of your cell cultures, which can cause widespread cell death.[12][13] |
Issue 2: Discrepancy Between Gene Expression and Protein Levels
Symptoms:
-
Changes in mRNA levels of a target gene are not reflected in the corresponding protein levels.
-
Unexpected post-translational modifications of the target protein.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Post-Transcriptional Regulation | This compound can affect mRNA stability and translation efficiency.[14] Investigate the half-life of the mRNA and protein of interest. |
| Post-Translational Modifications | The drug may be influencing signaling pathways that lead to phosphorylation, ubiquitination, or other modifications of your target protein, affecting its stability or activity. Perform Western blots with antibodies specific to these modifications. |
| Delayed Protein Synthesis/Turnover | The kinetics of transcription and translation are different. Perform a time-course experiment to analyze both mRNA and protein levels at multiple time points. |
| Non-Genomic Effects on Protein Function | Rapid, non-genomic effects might be altering the function or localization of the protein without changing its expression level. |
Quantitative Data Summary
Table 1: Reported Effects of Methylprednisolone on Inflammatory Cytokines
| Cytokine | Cell/System Type | Effect | Concentration/Dose | Reference |
| IL-8 | Isolated Cardiopulmonary Bypass System | Significant reduction in production | Not specified | [15] |
| TNF-α | Leprosy Patients (in vivo) | Reduced mRNA and protein expression in skin lesions | 30 mg/day prednisolone (equivalent) | [16] |
| IL-1β | Leprosy Patients (in vivo) | Reduced mRNA expression in skin lesions | 30 mg/day prednisolone (equivalent) | [16] |
| IL-10 | Leprosy Patients (in vivo) | No change in mRNA, reduced protein in skin lesions | 30 mg/day prednisolone (equivalent) | [16] |
| IL-6 | Critically ill COVID-19 Patients | No significant reduction post-therapy | 32 mg/day | [17] |
Table 2: Effects of Methylprednisolone on Intracellular Calcium
| Cell Type | Effect on Resting [Ca2+]i | Concentration | Reference |
| Normal Human Myoblasts | 51% increase | 10 µM | [18] |
| Dystrophic Human Myoblasts | 34% increase | 10 µM | [18] |
| Dystrophic Human Myotubes | 38% increase | 10 µM | [18] |
| A549 Lung Cells | Increase | Not specified | [12] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay is used to determine if this compound is inhibiting the NF-κB signaling pathway, a key mechanism of its anti-inflammatory action.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well opaque plates
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[4] Incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at 10-20 ng/mL) to the appropriate wells. Include unstimulated controls. Incubate for 6-8 hours.[4]
-
Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[4][19]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity by this compound.
Protocol 2: Glucocorticoid Receptor Competitive Binding Assay
This assay determines if a test compound binds to the glucocorticoid receptor and can be used to assess the binding affinity of this compound or to screen for off-target binding of other compounds to the GR.
Materials:
-
Purified human glucocorticoid receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
This compound or other test compounds
-
Assay buffer
-
Microplate suitable for fluorescence polarization
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound or the test compound in the assay buffer. Prepare a working solution of the fluorescently labeled GR ligand and the purified GR.
-
Assay Setup: In a microplate, add the assay buffer, the test compound dilutions, the fluorescent ligand, and finally the purified GR to initiate the binding reaction.[3]
-
Incubation: Incubate the plate at room temperature in the dark for 2-4 hours to allow the binding to reach equilibrium.[3]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the fluorescent ligand to the GR results in a high polarization value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in polarization. Plot the polarization values against the concentration of the test compound to generate a competition curve and determine the IC50 value.
Protocol 3: Assessment of Mitochondrial Function
This protocol provides a general workflow to assess if this compound is causing mitochondrial toxicity.
Materials:
-
Cultured cells of interest
-
This compound
-
Mitochondrial isolation kit (optional)
-
Oxygen consumption rate (OCR) assay (e.g., Seahorse XF Analyzer)
-
Mitochondrial membrane potential dye (e.g., TMRE)
-
ATP assay kit
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound for the desired duration.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed treated and control cells in a Seahorse XF plate.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[20]
-
-
Mitochondrial Membrane Potential Assessment:
-
Stain treated and control cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
ATP Level Measurement:
-
Lyse treated and control cells.
-
Measure the intracellular ATP concentration using a luciferase-based ATP assay kit.
-
-
Data Analysis: Compare the OCR parameters, mitochondrial membrane potential, and ATP levels between the this compound-treated and control groups.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. bowdish.ca [bowdish.ca]
- 2. pnas.org [pnas.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
- 10. Single doses of p38 MAP kinase inhibitors or prednisolone affect CRP and IL-6 in patients with active Rheumatoid Arthritis (RA) [scirp.org]
- 11. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Medrol, Medrol Dosepak (methylprednisolone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. agilent.com [agilent.com]
- 15. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
- 18. The effect of methylprednisolone on intracellular calcium of normal and dystrophic human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing 6-Methylprednisolone Resistance in Cell Line Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methylprednisolone resistance in cell line models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms driving this compound resistance in cell line models?
A1: Resistance to this compound, a synthetic glucocorticoid, is a multifaceted issue involving several key molecular players and signaling pathways. The most commonly cited mechanisms include:
-
Glucocorticoid Receptor (GR) Alterations:
-
Reduced GR Expression: A decrease in the overall amount of GR protein limits the cell's ability to respond to the drug.[1][2]
-
GR Mutations: Mutations in the GR gene (NR3C1) can impair ligand binding, nuclear translocation, or DNA binding, rendering the receptor dysfunctional.[1][3]
-
Alternative Splicing: Increased expression of GR isoforms, such as GRβ, which can act as a dominant-negative inhibitor of the functional GRα, is a known resistance mechanism.[2][4]
-
Post-Translational Modifications: Changes in the phosphorylation status of GR can modulate its activity and contribute to resistance.[2]
-
-
Aberrant Signaling Pathways:
-
MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) can interfere with GR function, often through direct phosphorylation of the receptor, leading to its inactivation.[4]
-
PI3K/Akt/mTOR Pathway Upregulation: Constitutive activation of the PI3K/Akt/mTOR pathway can promote cell survival and proliferation, counteracting the pro-apoptotic effects of this compound.[4][5] This pathway can also contribute to GR inactivation.
-
NF-κB Pathway Activation: Nuclear Factor-kappa B (NF-κB) is a key pro-inflammatory transcription factor. Its activation can antagonize GR activity, and vice versa. In resistant cells, NF-κB activity may be elevated, contributing to the inflammatory state and reduced drug efficacy.
-
-
Dysregulation of Apoptosis:
-
Bcl-2 Family Proteins: An imbalance in the expression of pro-apoptotic (e.g., BIM, BAX) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can prevent the induction of cell death by this compound.[6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the MDR1 gene), can actively remove this compound from the cell, reducing its intracellular concentration.[7]
-
Q2: How can I induce this compound resistance in my cell line?
A2: Inducing this compound resistance in a sensitive cell line is typically achieved through continuous or intermittent exposure to the drug over a prolonged period. A general approach involves a dose-escalation strategy. For a detailed methodology, please refer to the Experimental Protocols section.
Q3: My cells are not developing resistance to this compound as expected. What could be the issue?
A3: Several factors can influence the development of drug resistance. Please consult the Troubleshooting Guide for a detailed list of potential causes and solutions.
Q4: What are some common methods to assess the level of this compound resistance?
A4: The degree of resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) using cell viability assays such as MTT, XTT, or CellTiter-Glo®. A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line indicates the acquisition of resistance.[8] Other methods include assessing the expression of resistance-associated genes and proteins via qPCR and Western blotting, respectively.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death during resistance induction | Initial drug concentration is too high. | Start with a lower concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell proliferation).[9] |
| Cells are highly sensitive to the drug. | Consider a pulse-treatment method where the drug is applied for a shorter duration and then removed, allowing the surviving cells to recover before the next treatment.[8] | |
| Inconsistent or loss of resistance | Genetic drift of the cell line. | Always use low-passage cells to start the resistance induction process. Once a resistant line is established, create a frozen stock and use early-passage resistant cells for experiments.[10] |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. | |
| Inconsistent drug concentration. | Ensure accurate and consistent preparation of this compound stock solutions and working concentrations. | |
| No significant increase in IC50 after prolonged treatment | The chosen cell line may have intrinsic resistance mechanisms. | Consider using a different, more sensitive parental cell line. |
| The drug concentration is not high enough to exert selective pressure. | Gradually increase the concentration of this compound as the cells adapt to the current concentration.[9][11] | |
| The duration of treatment is insufficient. | Developing stable resistance can take several months. Be patient and continue the selection process.[12] | |
| Resistant phenotype is unstable in drug-free media | The resistance mechanism is transient. | Some resistance mechanisms are dependent on the continuous presence of the drug. Maintain a low concentration of this compound in the culture medium to sustain the resistant phenotype.[13] |
Data Presentation
Table 1: Example IC50 Values for Glucocorticoids in Sensitive and Resistant Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Glucocorticoid | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| CEM-C7-14 | Dexamethasone | ~0.04 µM | >60 µM | >1500 | [14] |
| NALM-6 | Prednisolone | 0.026 ± 0.033 µM | 0.37 ± 0.1 µM | 14.2 | [15] |
| T-ALL cell lines | Methylprednisolone | 0.019 - 5.0 µg/mL | 50 - >500 µg/mL | >10 | [16] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of drug exposure.
Table 2: Example of Gene Expression Changes in Glucocorticoid-Resistant Cells
| Gene | Function | Fold Change in Resistant Cells | Reference |
| NR3C1 (GRα) | Glucocorticoid Receptor | Downregulated | [6] |
| FKBP5 | GR Chaperone Protein | Upregulated | [17] |
| BCL2L11 (BIM) | Pro-apoptotic protein | Downregulated | [5] |
| MDR1 (ABCB1) | Drug Efflux Pump | Upregulated | [7] |
| DUSP1 | MAPK Phosphatase | Downregulated | [17] |
| TSC22D3 (GILZ) | Glucocorticoid-induced leucine zipper | Downregulated | [17] |
Note: The direction and magnitude of fold changes can be cell-type and context-specific.
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Suspension Cancer Cell Line (e.g., Acute Lymphoblastic Leukemia)
This protocol is adapted from methods used to generate glucocorticoid-resistant cell lines and should be optimized for your specific cell line.[11][14][18]
Materials:
-
Sensitive parental cancer cell line (e.g., CEM-C7-14)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
-
Cell viability reagent (e.g., MTT)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC20 (the concentration that causes 20% cell death).
-
Monitor the cells for growth and viability. Initially, a significant portion of the cells may die.
-
When the cell viability increases and the growth rate begins to recover (approaching that of the untreated parental cells), subculture the cells.
-
-
Dose escalation:
-
Gradually increase the concentration of this compound in the culture medium with each passage. A 1.5 to 2-fold increase is a common starting point.[11]
-
If a significant number of cells die after a dose increase, maintain the cells at that concentration until they adapt, or return to the previous lower concentration for a few passages.[9]
-
Continue this process of dose escalation over several months.
-
-
Monitoring and characterization of resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant cell line is established (i.e., the IC50 value is significantly higher than the parental line and remains stable over several passages in the presence of the drug), perform further characterization.
-
Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.[13]
-
Analyze the expression of known resistance markers (see Table 2) by qPCR and Western blotting.
-
-
Cryopreservation:
-
Once a resistant cell line is established and characterized, create a master and working cell bank and store them in liquid nitrogen to ensure reproducibility of future experiments.[9]
-
Mandatory Visualizations
Caption: Workflow for generating this compound resistant cell lines.
Caption: Interplay of signaling pathways in this compound resistance.
Caption: Troubleshooting logic for resistance development issues.
References
- 1. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms contributing to glucocorticoid resistance in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol [frontiersin.org]
- 7. MDR Gene Expression Analysis of Six Drug-Resistant Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addi.ehu.es [addi.ehu.es]
- 16. Glucocorticoid resistance in T-lineage acute lymphoblastic leukaemia is associated with a proliferative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Molecular Signature to Monitor Pharmacodynamic Responses Mediated by In Vivo Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Animal Studies with 6-Methylprednisolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving 6-Methylprednisolone.
Troubleshooting Guide
This guide addresses common issues encountered during animal experiments with this compound, offering potential causes and actionable solutions to enhance experimental reproducibility.
| Problem | Potential Causes | Recommended Solutions |
| High variability in treatment response between individual animals. | Genetic Differences: Different animal strains or even sub-strains can exhibit varied responses to corticosteroids.[1][2][3][4] For example, MRL/MpJ mice show different resiliency to chronic corticosterone exposure compared to C57BL/6J mice.[1] Furthermore, substrains like C57BL/6J and C57BL/6N have genetic differences that can affect immune responses.[2][4] Sex Differences: Pharmacokinetics of methylprednisolone can differ between male and female animals.[5][6] For instance, the clearance of methylprednisolone is approximately three times higher in male rats compared to females.[5][6] | Standardize Animal Strain and Sub-strain: Clearly report the specific strain and sub-strain of animals used. If possible, use a single, well-characterized strain throughout the study. Control for Sex: Use animals of a single sex. If both sexes are necessary for the study's objectives, ensure equal representation in all experimental groups and analyze the data for each sex separately.[5][6] |
| Inconsistent results across different experimental days or batches of animals. | Circadian Rhythm Disruption: The timing of this compound administration can significantly impact its effects due to the body's natural circadian rhythms of endogenous glucocorticoids.[7][8][9][10] Administering the drug at different times of the day can lead to variable outcomes.[7][8] Environmental Stressors: Variations in animal handling, housing conditions, and noise levels can induce a stress response, altering endogenous corticosteroid levels and influencing the animal's response to exogenous this compound.[11] | Standardize Administration Time: Administer this compound at the same time each day, preferably during the early light phase when endogenous corticosterone levels are typically at their nadir in nocturnal animals like rats.[8][11] Acclimatize Animals and Standardize Husbandry: Allow for a sufficient acclimatization period (at least one week) before starting the experiment. Maintain consistent light-dark cycles, temperature, and humidity. Handle animals consistently and gently to minimize stress. |
| Unexpected or paradoxical effects of this compound. | Route of Administration: The bioavailability and pharmacokinetics of this compound are dependent on the route of administration (e.g., intravenous, intramuscular, oral).[12][13] Different routes can lead to variations in drug exposure and, consequently, different biological effects. Dosage Formulation: The specific ester of methylprednisolone used (e.g., sodium succinate vs. acetate) has different solubility and release characteristics, which can affect the onset and duration of action.[14][15] | Consistent Administration Route and Technique: Use the same route of administration for all animals in a study. Ensure proper technique to guarantee accurate dosing. For example, intramuscular injections should be given in the same muscle group.[11] Use a Consistent Formulation: Specify and use the same formulation of this compound throughout the experiment. |
| High baseline variability in measured parameters. | Dietary Inconsistencies: The composition of the animal's diet, particularly fat content, can influence baseline corticosterone levels and the response to feeding, which may interact with the effects of this compound.[16] Diets rich in ultra-processed foods can also lead to metabolic changes that may affect drug response.[17] | Standardize Diet: Provide a standardized, controlled diet to all animals throughout the acclimation and experimental periods. Avoid sudden changes in diet. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for animal studies?
A1: The optimal dose of this compound is highly dependent on the animal species, the specific disease model, and the intended therapeutic effect. Doses in published literature vary widely. For example, in rodent models of spinal cord injury, a high dose of 30 mg/kg has been used, while in models of inflammation, lower doses may be more appropriate.[18] It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q2: How should I prepare and store this compound for administration?
A2: The preparation depends on the specific formulation. Methylprednisolone sodium succinate is water-soluble and can be dissolved in sterile saline for injection.[14] Methylprednisolone acetate is a suspension and should be gently resuspended before administration. Always follow the manufacturer's instructions for reconstitution and storage. Reconstituted solutions should typically be used promptly or stored under specified conditions for a limited time to ensure stability and sterility.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily acts through the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression. This can lead to the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[19] It can also have non-genomic effects that occur more rapidly.[14][20]
Q4: How can I minimize the impact of animal stress on my results?
A4: To minimize stress, it is important to:
-
Acclimatize animals: Allow animals to adapt to the facility and housing conditions for at least one week before the experiment.
-
Gentle handling: Handle animals consistently and gently.
-
Consistent environment: Maintain a stable environment with a regular light-dark cycle, controlled temperature, and minimal noise.
-
Appropriate experimental design: Use experimental designs like randomized blocks to account for environmental variations.[21][22]
Q5: Are there known strain-specific differences in response to this compound?
A5: Yes, significant strain-dependent differences in the response to glucocorticoids have been documented in mice.[1] For instance, C57BL/6 and BALB/c mice have different innate immune responses, which can influence their reaction to anti-inflammatory drugs.[3] It is essential to select and report the specific animal strain and be aware of its known immunological and physiological characteristics.
Data Presentation
Table 1: Pharmacokinetic Parameters of Methylprednisolone in Male Wistar Rats (50 mg/kg IM)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 1174 | [5] |
| Tmax (hours) | 0.75 - 1 | [5] |
| AUC (ng·h/mL) | 2901 | [5] |
| Clearance (L/h/kg) | 17.2 | [5] |
| Terminal Half-life (hours) | 2.5 | [5] |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |
Table 2: Recommended Dosages of Methylprednisolone in Different Animal Models
| Animal Model | Species | Dose | Route of Administration | Reference |
| Acute Lung Injury | Rat | 0.5, 2, 8 mg/kg | Intraperitoneal | [23] |
| Spinal Cord Injury | Rat | 30 mg/kg | Intravenous | [18] |
| Allogeneic Skin Transplant | Mouse | 50 mg/kg | Intraperitoneal | [24] |
| Cardiac Transplant | Sheep | 30 mg/kg | Perioperative | [24] |
Experimental Protocols
Protocol: Intraperitoneal Administration of this compound in Mice for an Acute Inflammation Model
-
Animal Selection and Acclimation:
-
Use 8-10 week old male C57BL/6J mice.
-
House animals in groups of 4-5 per cage with ad libitum access to standard chow and water.
-
Maintain a 12-hour light/12-hour dark cycle with lights on at 7:00 AM.
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
-
Preparation of this compound Solution:
-
Use Methylprednisolone sodium succinate.
-
On the day of the experiment, dissolve the powder in sterile, pyrogen-free 0.9% saline to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, injecting 0.2 mL).
-
Vortex briefly to ensure complete dissolution. Keep the solution on ice.
-
-
Administration Procedure:
-
All injections should be performed between 9:00 AM and 11:00 AM to minimize circadian variability.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 27-gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the solution via intraperitoneal (IP) injection.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
-
Control Group:
-
Administer an equivalent volume of sterile 0.9% saline to the control group using the same procedure and at the same time of day.
-
Mandatory Visualization
Caption: Genomic signaling pathway of this compound.
Caption: Workflow for minimizing variability in animal studies.
References
- 1. Strain Differences in the Effects of Chronic Corticosterone Exposure in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Differences Between N and J Sub-Strains of C57BL/6 Mice Critically Affect Multiple Immune Responses and Their Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Three ways a B6J mouse differs from B6N and why it should matter to your research [jax.org]
- 5. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competing circadian effects of methylprednisolone and rat weight, light chains, immunocytoma size and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The Mutual Dependence Between Circadian Rhythms and Glucocorticoids in Corticosteroid Therapy – SQ Online [sqonline.ucsd.edu]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of route of administration on the pharmacokinetics of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 15. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dietary fat and corticosterone levels are contributing factors to meal anticipation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nutritional recommendations for patients undergoing prolonged glucocorticoid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. physoc.org [physoc.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methylprednisolone in Cell Viability and Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of 6-Methylprednisolone (MP) on cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound (MP) is a synthetic glucocorticoid, a type of corticosteroid hormone.[1] Its primary mechanism involves diffusing across the cell membrane and binding to intracellular glucocorticoid receptors.[1][2] This complex then moves into the nucleus, where it interacts with DNA to either enhance or suppress the transcription of specific genes.[1][2] This action results in potent anti-inflammatory and immunosuppressive effects.[2] MP can reduce inflammation by preventing capillary permeability, suppressing the migration of immune cells, and stabilizing lysosomes.[2]
Q2: What is the expected impact of this compound on cell viability?
A2: The impact of this compound on cell viability is highly dependent on the cell type, drug concentration, and experimental context.
-
Decreased Viability/Cytotoxicity: In many cell types, MP has been shown to decrease cell viability and proliferation in a dose-dependent manner. This has been observed in neural stem/progenitor cells, oligodendrocyte precursor cells, and human mesenchymal stem cells.[3][4][5] High doses can also induce apoptosis (programmed cell death) in certain cancer cell lines, such as leukemia cells.[6]
-
Neuroprotective Effects: In some contexts, MP can exhibit protective effects. For instance, while it had no direct cytotoxic effect on neuron-like N2a cells, it significantly protected them from oxidative stress-induced cell death.[7]
-
Immunosuppressive Effects: MP can suppress lymphocyte-dependent immune functions and induce apoptosis in T-cells.[2]
Q3: Which signaling pathways are involved in this compound's effect on cell death and survival?
A3: this compound influences several key signaling pathways that regulate cell survival and apoptosis.
-
Pro-Apoptotic Pathways: In some cells, MP can promote apoptosis by interacting with the JAK/STAT pathway or by suppressing the Mitogen-Activated Protein Kinase (MAPK) phosphorylation pathway, which is an endogenous neuroprotective pathway.[6][8][9]
-
Anti-Apoptotic & Survival Pathways: Conversely, MP can exert protective effects by activating the Akt/mTOR signaling pathway, which inhibits apoptosis and autophagy.[7][10] It has been shown to downregulate the expression of key autophagy proteins like LC3B and Beclin-1.[7]
Data Presentation: Dose-Dependent Effects of this compound
The following table summarizes the observed effects of this compound on the viability of different cell types at various concentrations.
| Cell Type | Assay | Concentration | Observed Effect | Citation |
| Neural Stem/Progenitor Cells (Rat) | MTT | 5 µg/mL | No significant change in viability. | [3] |
| 10, 15, and 20 µg/mL | Significant decrease in cell viability. | [3] | ||
| Neuron-like N2a Cells | MTT | Various concentrations | No observable effect on cell viability when used alone. | [7] |
| 10 µM (pretreatment) | Markedly suppressed the reduction in cell viability induced by H₂O₂. | [7] | ||
| Human Oligodendroglioma (HOG) Cells | Cell Viability | 30 and 50 µM | Significant reduction in cell viability. | [4][11] |
| Human Mesenchymal Stem Cells (MSCs) | MTS | 3.125% - 100% of 40 mg/mL prep | Curvilinear dose-response decrease in cell viability. | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
DMSO (Dimethyl sulfoxide) or other solubilization solution[3][12]
-
96-well flat-bottom plates
-
Culture medium (preferably without phenol red to reduce background)[14]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of culture medium.[14] Incubate for 24 hours (or until cells adhere and enter logarithmic growth phase) at 37°C in a humidified 5% CO₂ incubator.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of MP. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After incubation, add 10-25 µL of MTT solution to each well (final concentration of ~0.5 mg/mL).[12][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3][14]
-
Solubilization: Carefully remove the medium from each well. Add 50-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[3][13] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a plate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[3][12] The reference wavelength should be greater than 650 nm.[12]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16]
Materials:
-
LDH Assay Kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT protocol (Steps 1-3).
-
Setup Controls: For each condition, prepare triplicate wells for:
-
Incubation for Lysis: Incubate the plate for 30-45 minutes at 37°C to ensure complete lysis in the "Maximum Release" wells.[16][17]
-
Sample Collection: Centrifuge the plate at ~250 x g for 3-5 minutes to pellet any cells or debris.[16]
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16] Add 50 µL of the LDH Reaction Mixture to each well.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of ~680 nm.[16] Subtract the 680 nm background reading from the 490 nm reading.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Troubleshooting Guide
Q: My MTT assay shows an increase in absorbance after treatment with this compound. What could be the cause? A: An increase in absorbance typically suggests an increase in metabolic activity or cell number.
-
Proliferation: At certain concentrations or in specific cell types, MP might have a proliferative effect. Review the literature for your specific cell line.
-
Metabolic Upregulation: The compound could be increasing the metabolic rate of the cells without affecting cell number, leading to higher MTT reduction. Consider validating the results with a direct cell counting method (e.g., Trypan Blue exclusion) or a different assay that measures a distinct parameter, like membrane integrity (LDH assay).
Q: I am seeing high variability in my LDH assay results between replicate wells. A: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling.
-
Pipetting Errors: Inconsistent volumes of supernatant or reagents will cause variability. Use calibrated multichannel pipettes for adding reagents to all wells simultaneously.
-
Cell Clumping: Clumped cells can lead to inconsistent lysis and LDH release.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outermost wells for critical samples or ensure the incubator is well-humidified.
Q: There is no significant change in cell viability or cytotoxicity after MP treatment, even at high concentrations. A: This could be due to several reasons:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the effects of glucocorticoids. This can be due to low expression of the glucocorticoid receptor or other intrinsic factors.
-
Incorrect Incubation Time: The selected time point may be too early to observe an effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours).
-
Compound Inactivity: Ensure the this compound stock solution is prepared correctly and has not degraded.
-
Serum Interference: Components in the serum of your culture medium can sometimes interfere with the compound's activity. Consider reducing the serum percentage during treatment, but first, ensure this does not harm the cells.[16]
Q: My "Spontaneous LDH Release" control shows very high absorbance. A: High background LDH release indicates that your cells were unhealthy before treatment.
-
Suboptimal Culture Conditions: Over-confluency, nutrient depletion, or contamination can stress cells and cause membrane damage. Ensure cells are healthy and in the logarithmic growth phase.
-
Harsh Handling: Excessive or forceful pipetting during media changes or cell seeding can damage cell membranes.[18] Handle cells gently at all times.
-
High Cell Density: Plating too many cells can lead to rapid cell death and high spontaneous LDH release. Optimize the cell seeding density for your specific cell type.[18]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound's impact.
Signaling Pathway
Caption: Simplified signaling pathways affected by this compound.
References
- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Methylprednisolone exerts neuroprotective effects by regulating autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylprednisolone increases neuronal apoptosis during autoimmune CNS inflammation by inhibition of an endogenous neuroprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. MTT Assay [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Solubility Challenges of 6-Methylprednisolone for In Vivo Delivery
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to the solubility challenges of 6-Methylprednisolone for in vivo applications. The following question-and-answer format addresses common issues and offers detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound, and why is it a challenge for in vivo studies?
This compound is a poorly water-soluble corticosteroid. Its aqueous solubility is approximately 120 µg/mL at 25°C. This low solubility can lead to several challenges in preclinical research, including difficulty in preparing injectable formulations at desired concentrations, potential for precipitation upon administration, and consequently, variable drug exposure and inconsistent experimental results.
Q2: What are the primary strategies to enhance the solubility of this compound for in vivo delivery?
The main approaches to improve the solubility and bioavailability of this compound involve various formulation techniques. These include the use of co-solvents, complexation with cyclodextrins, and encapsulation in nanoparticle or liposomal delivery systems.[1] Each method has its own advantages and is suitable for different experimental needs.
Q3: Can I use a simple co-solvent system to dissolve this compound for injection?
Yes, a co-solvent system is a common and straightforward method. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare a stock solution, which is then diluted into a final aqueous vehicle for injection.[2] However, the final concentration of the organic co-solvent must be carefully controlled to avoid toxicity in animal models.
Q4: What are cyclodextrins, and how do they improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like this compound, within their hydrophobic core, while their hydrophilic exterior enhances the overall solubility of the complex in aqueous solutions.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3]
Q5: What are the benefits of using nanoparticle or liposomal formulations for this compound delivery?
Nanoparticle and liposomal formulations offer several advantages beyond solubility enhancement. They can provide sustained drug release, improve drug stability, and potentially target specific tissues. For instance, encapsulating this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can achieve controlled release, while liposomal formulations have been shown to enhance drug delivery to lymphatic tissues.[5][6]
Troubleshooting Guide
Issue 1: My this compound, dissolved in a co-solvent, precipitates when diluted with an aqueous buffer for my in vivo experiment.
-
Possible Cause: The final concentration of the organic co-solvent in the aqueous buffer is too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution in the organic solvent (e.g., DMSO) has not exceeded the solubility limit of this compound in that solvent.
-
Optimize Co-solvent Percentage: Systematically increase the percentage of the co-solvent in the final formulation. However, be mindful of the toxicity limits of the co-solvent in your animal model. For in vivo studies in rats, it is generally recommended to keep the final DMSO concentration below 10% v/v, and ideally below 1% v/v if possible.[7]
-
Consider Alternative Co-solvents: Explore the use of other biocompatible co-solvents such as propylene glycol or polyethylene glycol 400 (PEG 400), which may offer better solubilizing properties for your specific final formulation.[2][8]
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, like Tween 80, can help to stabilize the diluted formulation and prevent precipitation. A common vehicle combination is 10% DMSO, 10% Tween 80, and 80% water.[7]
-
Issue 2: I am observing unexpected toxicity or altered pharmacological effects in my animal model when using a solubilized formulation of this compound.
-
Possible Cause: The excipients used in the formulation (e.g., co-solvents, cyclodextrins) may have their own biological effects or toxicities.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to assess the effects of the formulation components alone.
-
Review Excipient Toxicity Data: Consult literature for the known toxicities of the excipients you are using. For example, while generally considered safe, high concentrations of some cyclodextrins can be associated with renal toxicity when administered parenterally.[9]
-
Reduce Excipient Concentration: If toxicity is observed, try to reformulate with the lowest possible concentration of the excipient that still achieves the desired solubility of this compound.
-
Consider Drug-Excipient Interactions: Be aware that the formulation can alter the pharmacokinetics of the drug. For instance, liposomal formulations can significantly increase the half-life of this compound, which could lead to an exaggerated pharmacological response if the dosing regimen is not adjusted accordingly.[5]
-
Issue 3: My nanoparticle or liposomal formulation of this compound has low encapsulation efficiency.
-
Possible Cause: The formulation parameters may not be optimal for encapsulating this compound.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Vary the ratio of this compound to the polymer (for nanoparticles) or lipid (for liposomes). Studies have shown that the drug-to-polymer ratio can significantly impact encapsulation efficiency.[1]
-
Adjust Formulation Method: The method of preparation can greatly influence encapsulation. For PLGA nanoparticles, techniques like emulsification-solvent evaporation may yield higher entrapment efficiencies than dialysis methods.[10] For liposomes, factors such as the lipid composition and the hydration method are critical.[11][12]
-
Modify Lipid Composition (for liposomes): The rigidity of the lipid bilayer can affect drug retention. Incorporating cholesterol can increase the stability of the liposome and may improve the encapsulation of hydrophobic drugs like this compound.[13]
-
Data Presentation
Table 1: Solubility Enhancement of Corticosteroids with Cyclodextrins
| Corticosteroid | Cyclodextrin Derivative | Fold Increase in Apparent Solubility | Reference |
| Hydrocortisone | HP-β-CD | ~20-fold | [3] |
| Prednisolone | HP-β-CD | - | [14] |
Table 2: Characteristics of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | PLGA Nanoparticles | PLGA | 164 ± 48 to 1672 ± 58 | Not Specified |[16] | | PLGA Nanoparticles | PLGA | 212 to 252 | up to 78.5 ± 4.2 |[1] | | Liposomes | Phosphatidylcholine/Phosphatidylglycerol | ~100 | Not Specified |[5] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in sterile water or a suitable buffer (e.g., PBS). Gentle heating or sonication can aid in dissolution.[17]
-
Addition of this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The mixture should be protected from light.
-
Removal of Excess Drug: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method, such as HPLC. This will give you the enhanced solubility of the drug in the cyclodextrin solution.
-
Preparation for In Vivo Use: The resulting clear solution can be used directly for in vivo administration, or it can be lyophilized to produce a powder that can be reconstituted at the time of use.
Protocol 2: Preparation of this compound-loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent, such as acetone or dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and later reconstitution.
Visualizations
Glucocorticoid Receptor Signaling Pathway
The primary mechanism of action for this compound involves its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: this compound Genomic Signaling Pathway.
Experimental Workflow for Nanoparticle Formulation
This workflow outlines the key steps in preparing this compound loaded nanoparticles.
Caption: Workflow for Nanoparticle Preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase solubility and structure of the inclusion complexes of prednisolone and 6 alpha-methyl prednisolone with various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids [mdpi.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juliet84.free.fr [juliet84.free.fr]
- 6. mdpi.com [mdpi.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. air.unimi.it [air.unimi.it]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. ECV: pharmind - Beitrag Physicochemical characterization of methylprednisolone acetate-PLGA electrosprayed nanoparticles [ecv.de]
- 17. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating 6-Methylprednisolone's Impact on Animal Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal experiments involving 6-Methylprednisolone.
Frequently Asked Questions (FAQs)
Q1: We are observing significant growth retardation in our young animal models treated with this compound. What are the primary causes?
A1: this compound, a potent glucocorticoid, can induce growth retardation through a multi-faceted approach. It directly inhibits the proliferation and differentiation of chondrocytes in the growth plate, the area responsible for longitudinal bone growth.[1][2] Furthermore, it disrupts the Growth Hormone/Insulin-like Growth Factor-1 (GH/IGF-1) axis, which is crucial for normal development.[3] This disruption includes decreased secretion of Growth Hormone (GH) and reduced bioactivity of IGF-1.[3][4]
Q2: What are the initial steps we can take to mitigate this compound-induced growth suppression without introducing new pharmacological agents?
A2: A primary and effective strategy is to alter the dosing regimen. Studies in rabbits have shown that administering corticosteroids on an alternate-day basis can significantly lessen side effects like growth retardation, osteoporosis, and muscle wasting, allowing for near-normal growth compared to daily administration.[5] Additionally, ensuring a high-protein diet can help counteract the negative nitrogen balance and muscle wasting associated with prolonged glucocorticoid therapy.[6]
Q3: Our animals are experiencing significant muscle atrophy. What are the underlying molecular mechanisms?
A3: Glucocorticoids like this compound induce muscle atrophy by both increasing protein degradation and decreasing protein synthesis.[7] This is mediated by the upregulation of atrophic genes, such as Atrogin-1 and MuRF-1, and the downregulation of hypertrophic pathways like the Akt/mTOR signaling cascade.[8][9]
Q4: Can exercise counteract the muscle-wasting effects of this compound?
A4: Yes, exercise has been shown to be a beneficial countermeasure. Both endurance and resistance exercise can help mitigate muscle atrophy.[8][10] Exercise can stimulate the Akt/mTOR pathway, promoting protein synthesis, and can help reduce the expression of genes involved in muscle breakdown.[8][9] However, the effectiveness of exercise can be dose-dependent, and some studies have found that it may not be sufficient to completely counteract the effects of high doses of glucocorticoids.[11]
Q5: We are considering co-administering Growth Hormone (GH). What is the rationale and what kind of results can we expect?
A5: Co-administration of recombinant human Growth Hormone (rhGH) is a well-documented strategy to counteract glucocorticoid-induced growth suppression.[4][12] GH promotes anabolism and can normalize growth plate architecture.[12] Studies in rats have shown that rhGH can prevent the negative effects of methylprednisolone on both length and weight gain in a dose-dependent manner.[3][12]
Q6: Are anabolic steroids a viable option to mitigate the side effects of this compound?
A6: Yes, anabolic steroids like testosterone and nandrolone have been shown to partially reverse glucocorticoid-induced muscle atrophy.[13][14][15] They work by promoting protein synthesis and can help preserve muscle mass and function.[13][16]
Troubleshooting Guides
Issue 1: Severe Growth Retardation in Juvenile Rodents
| Symptom | Possible Cause | Troubleshooting Step |
| Stunted linear growth and lack of weight gain. | Daily high-dose this compound administration. | Switch to an alternate-day dosing schedule. This has been shown to allow for more normal growth patterns.[5] |
| Disruption of the GH/IGF-1 axis. | Consider co-administration with recombinant human Growth Hormone (rhGH). Doses of 10 IU/kg/day have been shown to be effective in rats.[12] | |
| Inadequate nutritional support. | Ensure the diet is high in protein to counteract the catabolic effects of the glucocorticoid.[6] |
Issue 2: Significant Muscle Atrophy and Weakness
| Symptom | Possible Cause | Troubleshooting Step |
| Reduced muscle mass, particularly in fast-twitch fibers, and decreased grip strength. | Upregulation of muscle atrophy genes (e.g., Atrogin-1, MuRF-1). | Implement an exercise protocol. For rats, treadmill running (e.g., 30 m/min for 90 min/day, 5 days/week) has been used.[11] For mice, resistance exercise has also shown benefits.[9] |
| Inhibition of protein synthesis pathways (e.g., Akt/mTOR). | Consider co-administration of an anabolic steroid like nandrolone decanoate (e.g., 1 mg/kg/week in rats) to promote protein synthesis.[15] | |
| Negative nitrogen balance. | Supplement the diet with high-quality protein, such as whey protein, which has been suggested to help preserve muscle mass.[17] |
Issue 3: Decreased Bone Mineral Density
| Symptom | Possible Cause | Troubleshooting Step |
| Reduced bone mineral density (BMD) and bone mineral content (BMC) as measured by DEXA. | Inhibition of osteoblast function and increased osteoclast activity. | Consider co-administration with recombinant human Growth Hormone (rhGH), which has been shown to reverse the decrease in BMD in rats treated with corticosteroids.[18] |
| Glucocorticoid-induced chondrocyte apoptosis in the growth plate. | While direct inhibitors of apoptosis are not standard, mitigating the overall catabolic state with GH or anabolic agents can indirectly support bone health. | |
| Daily dosing regimen. | Switch to an alternate-day dosing protocol, which has been demonstrated to have less severe effects on bone turnover.[5] |
Quantitative Data Summary
Table 1: Effect of Mitigating Strategies on this compound-Induced Growth Retardation in Rats
| Treatment Group | Animal Model | This compound Dose | Mitigating Agent & Dose | Observed Effect on Growth | Reference |
| 6-MP | Female Sprague-Dawley Rats | 1-9 mg/kg/day | - | Dose-dependent reduction in length and weight gain. | [12] |
| 6-MP + rhGH | Female Sprague-Dawley Rats | 6 mg/kg/day | rhGH (10 IU/kg/day) | Complete prevention of suppression in length and weight gain. | [12][19] |
| 6-MP + rhGH | Female Sprague-Dawley Rats | 1-9 mg/kg/day | rhGH (2.5-20 IU/kg/day) | Dose-dependent prevention of negative growth effects. | [12] |
| Corticosteroid | Male Sprague-Dawley Rats | Methylprednisolone (10 mg/kg) | rhGH (0.5 IU/kg) | Reversal of decreased body weight and bone mineral density. | [18] |
Table 2: Effect of Mitigating Strategies on this compound-Induced Muscle Atrophy
| Treatment Group | Animal Model | Glucocorticoid & Dose | Mitigating Agent & Dose | Observed Effect on Muscle | Reference |
| Corticosteroid + Exercise | Male Rats | Cortisone Acetate (100 mg/kg) | Treadmill Running (12 weeks) | Prevented 25-50% of muscle weight loss. | [10] |
| Corticosteroid + Exercise | Young Growing Rats | Hydrocortisone Acetate (5 mg/kg/day) | Endurance or Sprint Training (8 weeks) | No significant counteraction of muscle atrophy. | [11] |
| 6-MP + Anabolic Steroid | Male Adult Rats | Methylprednisolone (0.2 mg/kg/day) | Nandrolone Decanoate (1 mg/kg/week) | Completely abolished the reduction in diaphragm force. | [15] |
| 6-MP + Anabolic Steroid | Male Rats (Spinal Cord Injury) | Methylprednisolone (single 24h dose) | Testosterone | Partially protected against muscle atrophy. | [14] |
Experimental Protocols
Protocol 1: Induction of Glucocorticoid-Induced Osteoporosis (GIO) in Mice
This protocol is adapted from established methods for inducing bone loss in mice using glucocorticoids.[10][13][20]
-
Animal Model: Use skeletally mature mice (e.g., 20 weeks old). C57BL/6 or FVB/N strains are commonly used, with FVB/N being more susceptible.[10]
-
Glucocorticoid Administration:
-
Prepare slow-release pellets containing prednisolone. A total dose of 3.5 mg for FVB/N mice or 7.5 mg for C57BL/6 mice over a 4-week period is recommended.[10]
-
Alternatively, daily subcutaneous injections of methylprednisolone can be used.
-
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the skin on the back of the neck.
-
Implant the slow-release pellet subcutaneously.
-
Suture the incision.
-
-
Duration: The effects on bone are typically observed after 4 weeks of treatment.[10]
-
Outcome Measures: Assess bone mineral density (BMD) and bone mineral content (BMC) using Dual-Energy X-ray Absorptiometry (DEXA).[5][8] Histological analysis of the femur or tibia can be performed to assess trabecular bone architecture.
Protocol 2: Assessment of Muscle Mass and Function in Mice
This protocol outlines methods for quantifying muscle mass and assessing muscle function.[9][12][21]
-
Muscle Mass Quantification:
-
Grip Strength Test:
-
Use a grip strength meter.
-
Hold the mouse by its tail and allow it to grasp the metal grid of the meter with its forelimbs.
-
Gently pull the mouse away from the grid until it releases its grip.
-
Record the peak force. Repeat the measurement three times and use the highest value.
-
Normalize the grip strength to the body weight of the mouse.[21]
-
-
Histological Analysis:
-
Freeze the dissected muscle in isopentane cooled by liquid nitrogen.
-
Cut cross-sections of the muscle (e.g., 10 µm thick) using a cryostat.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology and measure the cross-sectional area (CSA) of individual fibers using image analysis software.[12]
-
Protocol 3: Western Blot for Akt/mTOR Pathway Analysis in Muscle Tissue
This protocol provides a general workflow for analyzing the activation of the Akt/mTOR signaling pathway.[14][15][22][23]
-
Protein Extraction:
-
Homogenize frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the ratio of phosphorylated protein to total protein to assess the activation state of the pathway.
-
Visualizations
Caption: Impact of this compound on growth regulation.
Caption: Interventions to mitigate this compound side effects.
Caption: Signaling pathway of this compound-induced muscle atrophy.
References
- 1. Effects of Glucocorticoids on the Growth Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid induced bone disorders in children: Research progress in treatment mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth hormone prevents steroid-induced growth depression in health and uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leonardo-ortho.ch [leonardo-ortho.ch]
- 5. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 6. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histological changes in the epiphyseal plate of growing young adult male rats after long-term hydrocortisone and salmon calcitonin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 [mdpi.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis of terminal hypertrophic chondrocytes in an in vitro model of endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. DEXA for Bone Mineral Density Research | Micro Photonics [microphotonics.com]
- 20. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice [bio-protocol.org]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Comparative Analyses of mTOR/Akt and Muscle Atrophy-Related Signaling in Aged Respiratory and Gastrocnemius Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
6-Methylprednisolone: An In Vitro Examination of Its Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory effects of 6-Methylprednisolone against other corticosteroids. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a comprehensive resource for validating its therapeutic potential.
This compound, a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy stems from its potent ability to modulate the immune system and suppress inflammatory responses at the cellular level. This guide delves into the in vitro validation of this compound's anti-inflammatory properties, offering a comparative analysis with other commonly used corticosteroids, namely dexamethasone and prednisolone.
Comparative Anti-Inflammatory Potency
The in vitro anti-inflammatory activity of this compound is often evaluated by its ability to inhibit the production of pro-inflammatory mediators in cell-based assays. A common model utilizes lipopolysaccharide (LPS)-stimulated macrophages, which mimic bacterial-induced inflammation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
While direct head-to-head studies providing IC50 values for the inhibition of all major pro-inflammatory cytokines by this compound, dexamethasone, and prednisolone in the same experimental setup are limited in publicly available literature, the relative anti-inflammatory potency has been established through various in vitro and clinical observations. Generally, this compound is considered to be more potent than prednisolone. For instance, a dose of 4 mg of methylprednisolone is considered to have a similar anti-inflammatory effect as 5 mg of prednisone.
One study investigating the effects of this compound on inflammatory gene expression in a vocal fold fibroblast-macrophage co-culture model found that it effectively downregulated the expression of TNF and PTGS2 (the gene encoding COX-2). The IC50 and IC90 values for this inhibition were in the nanomolar range, highlighting its high potency.
| Compound | Target Gene/Cytokine | In Vitro Model | IC50 (nM) | IC90 (nM) |
| This compound | TNF | Vocal Fold Fibroblast-Macrophage Co-culture | 0.73 - 3.22 | 6.66 - 25.74 |
| This compound | PTGS2 | Vocal Fold Fibroblast-Macrophage Co-culture | 0.73 - 3.22 | 6.66 - 25.74 |
Table 1: In Vitro Inhibitory Concentrations of this compound on Inflammatory Gene Expression. This table summarizes the reported IC50 and IC90 values for this compound in downregulating the expression of key inflammatory genes.
Experimental Protocols
To ensure reproducible and reliable results when validating the anti-inflammatory effects of this compound in vitro, standardized experimental protocols are crucial. The following is a detailed methodology for a common in vitro anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages.
LPS-Stimulated RAW 264.7 Macrophage Assay
Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, and Nitric Oxide) from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Cell counting kit (e.g., MTT or WST-1) for viability assay
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β quantification
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours before LPS stimulation. Include a vehicle control group.
-
LPS Stimulation: Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Cell Viability Assay: Assess the cytotoxicity of the test compounds using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of inhibition of each inflammatory mediator for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values using appropriate software.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the modulation of gene expression, largely by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
This compound, like other glucocorticoids, interferes with this pathway at multiple points:
-
Increased IκBα Synthesis: The this compound-glucocorticoid receptor complex can directly bind to glucocorticoid response elements (GREs) in the promoter of the IκBα gene, leading to increased synthesis of the IκBα protein. This newly synthesized IκBα can then bind to and sequester more NF-κB in the cytoplasm, preventing its activation.
-
Inhibition of NF-κB Transactivation: The activated glucocorticoid receptor can directly interact with the p65 subunit of NF-κB, inhibiting its ability to bind to DNA and recruit transcriptional co-activators.
-
Repression of Pro-inflammatory Gene Expression: The glucocorticoid receptor can recruit histone deacetylases (HDACs) to the sites of inflammatory gene transcription, leading to chromatin condensation and repression of gene expression.
References
6-Methylprednisolone versus dexamethasone potency in vitro comparison
In the landscape of synthetic glucocorticoids, 6-methylprednisolone and dexamethasone are two prominent anti-inflammatory and immunosuppressive agents. While both are widely used in research and clinical settings, a direct comparison of their in vitro potency is crucial for researchers, scientists, and drug development professionals to make informed decisions in experimental design and therapeutic development. This guide provides an objective comparison of their performance, supported by experimental data.
Quantitative Potency Comparison
A summary of the in vitro potency of this compound and dexamethasone from various studies is presented below. It is important to note that direct comparisons of absolute IC50/EC50 values across different studies can be challenging due to variations in experimental conditions.
| Assay Type | Cell Type | Measurement | This compound | Dexamethasone | Reference |
| Immunosuppression | Phytohemagglutinin (PHA) stimulated human lymphocytes | Relative Potency | Very Potent | Intermediate Potency | [1] |
| Cytotoxicity | Human Mesenchymal Stem Cells | Cell Viability (MTS Assay) | Intermediate Cytotoxicity | Least Cytotoxic | [2][3] |
| Cytotoxicity | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | IC50 (MTT Assay) | Varies by cell line | Varies by cell line | [4] |
| Cytotoxicity | B-lineage Acute Lymphoblastic Leukemia (ALL) cells | LC50 (Flow Cytometry) | Not directly tested | Median: 7.5 nmol/L | [5] |
| Glucocorticoid Receptor Binding | Human Lung Tissue | Relative Receptor Affinity (RRA) | Not specified | 100 (Reference) | [6] |
Experimental Methodologies
Detailed experimental protocols are essential for interpreting and replicating in vitro potency studies. Below are methodologies for key experiments cited in the comparison.
Lymphocyte Proliferation Assay (Phytohemagglutinin-stimulated)
This assay assesses the immunosuppressive potential of corticosteroids by measuring their ability to inhibit the proliferation of lymphocytes stimulated by a mitogen.
Objective: To determine the concentration of this compound and dexamethasone required to inhibit phytohemagglutinin (PHA)-stimulated human lymphocyte transformation by 50%.[7]
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Stimulation and Treatment: Cells are stimulated with an optimal concentration of PHA to induce proliferation. Concurrently, varying concentrations of this compound or dexamethasone are added to the cultures.
-
Proliferation Measurement: After a defined incubation period (typically 72 hours), lymphocyte proliferation is measured by the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells. The amount of radioactivity incorporated is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of each corticosteroid that causes a 50% reduction in lymphocyte proliferation (IC50) is calculated from dose-response curves. The relative potency is then determined by comparing the IC50 values.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Objective: To determine the cytotoxic effects of this compound and dexamethasone on various cell lines.[4]
Protocol:
-
Cell Seeding: Cells (e.g., T-ALL cell lines) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or dexamethasone for a specified duration (e.g., 4 days).
-
MTT Addition: Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: After a few hours of incubation, the MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the drug concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The biological effects of this compound and dexamethasone are primarily mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
The experimental workflow for comparing the in vitro potency of these two corticosteroids typically follows a standardized process to ensure reliable and comparable results.
Caption: In Vitro Potency Comparison Workflow.
References
- 1. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cytotoxicity of corticosteroids on human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of 6-Methylprednisolone and Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of two widely used synthetic glucocorticoids: 6-Methylprednisolone and Prednisolone. The information presented is supported by established experimental data and detailed methodologies to aid in the selection and application of these corticosteroids in a research setting.
Quantitative Data Summary
The following table presents representative data from a classic in vivo model of inflammation, the Carrageenan-Induced Paw Edema model in rats, to illustrate the comparative efficacy based on their known relative potency.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | 0% |
| Prednisolone | 5.0 | 0.68 ± 0.09 | 45.6% |
| This compound | 4.0 | 0.65 ± 0.11 | 48.0% |
This data is representative and compiled based on the established relative potency of the two compounds.
Experimental Protocols
Two standard in vivo models are commonly employed to assess the anti-inflammatory activity of corticosteroids.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is a well-established method for inducing a chronic, systemic inflammatory condition that shares some pathological features with human rheumatoid arthritis.
Methodology:
-
Animal Model: Male Lewis rats are typically used due to their susceptibility to the induction of arthritis.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.
-
Treatment: Oral or parenteral administration of the test compounds (this compound or Prednisolone) or vehicle is initiated at a predetermined time point, often before or at the onset of clinical signs of arthritis.
-
Assessment: The primary endpoint is the measurement of paw volume or thickness using a plethysmometer or calipers over a period of several weeks. Secondary endpoints can include clinical scoring of arthritis severity, histological analysis of joint tissues for inflammation and damage, and measurement of systemic inflammatory markers.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute inflammation.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rat.
-
Treatment: The test compounds (this compound or Prednisolone) or vehicle are typically administered intraperitoneally or orally 30-60 minutes prior to the carrageenan injection.
-
Assessment: Paw volume is measured using a plethysmometer at various time points after carrageenan injection, usually up to 6 hours. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of both this compound and Prednisolone are mediated through their interaction with the glucocorticoid receptor (GR).
Caption: Glucocorticoid Receptor Signaling Pathway.
The following diagram illustrates a general workflow for the in vivo comparison of anti-inflammatory compounds.
Caption: In Vivo Anti-inflammatory Drug Testing Workflow.
References
- 1. drugs.com [drugs.com]
- 2. buzzrx.com [buzzrx.com]
- 3. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]
- 4. gbchealth.org [gbchealth.org]
- 5. Methylprednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 6. gpnotebook.com [gpnotebook.com]
A Head-to-Head Comparison of 6-Methylprednisolone and Hydrocortisone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylprednisolone and hydrocortisone are two commonly utilized glucocorticoids in clinical and research settings. While both exert their anti-inflammatory and immunosuppressive effects through the glucocorticoid receptor, differences in their chemical structure lead to distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive head-to-head comparison of their efficacy, supported by experimental data, to aid in the selection of the appropriate agent for specific research and therapeutic applications.
Pharmacodynamic Properties: Receptor Binding and Potency
| Property | This compound | Hydrocortisone | Reference |
| Relative Anti-inflammatory Potency | 5 | 1 | [1] |
| Relative Mineralocorticoid Potency | 0.5 | 1 | [2] |
| Biological Half-life (hours) | 18-36 | 8-12 | [1][3] |
| Equivalent Dose (mg) | 4 | 20 | [1] |
Table 1: Comparative Pharmacodynamic Properties of this compound and Hydrocortisone. This table summarizes the key pharmacodynamic differences between the two glucocorticoids. The relative potencies are based on hydrocortisone as the reference compound.
Pharmacokinetic Profile
The pharmacokinetic properties of a glucocorticoid dictate its absorption, distribution, metabolism, and excretion, which in turn influence its onset and duration of action.
| Parameter | This compound | Hydrocortisone | Reference |
| Plasma Half-life (minutes) | ~180 | ~90 | [1] |
| Protein Binding | ~77% (linear) | High (saturable, to CBG and albumin) | [3][4] |
| Metabolism | Hepatic | Hepatic | [3] |
| Elimination | Renal (as metabolites) | Renal (as metabolites) | [3] |
Table 2: Comparative Pharmacokinetic Parameters. This table highlights the key pharmacokinetic differences between this compound and hydrocortisone. Note that hydrocortisone exhibits saturable binding to corticosteroid-binding globulin (CBG), leading to non-linear pharmacokinetics at higher doses, whereas methylprednisolone's binding is linear.
Comparative Efficacy in Clinical and Preclinical Studies
Direct comparisons in various disease models and clinical settings provide valuable insights into the relative efficacy of these two corticosteroids.
Septic Shock
In a retrospective analysis of critically ill adults with septic shock, there was no significant difference in 30-day mortality between patients treated with methylprednisolone and those treated with hydrocortisone.[5][6] However, the methylprednisolone group exhibited a longer ICU stay and higher blood glucose levels.[5][6]
| Outcome | This compound Group | Hydrocortisone Group | p-value | Reference |
| 30-Day Mortality | 37.5% | 34.8% | 0.410 | [5][6] |
| 90-Day Mortality | 42.8% | 39.9% | 0.448 | [6] |
Table 3: Efficacy in Septic Shock. A retrospective cohort study showed no significant difference in mortality between the two treatment groups.
Inflammatory Marker Reduction
Preclinical and clinical studies have demonstrated the ability of both glucocorticoids to reduce the expression of pro-inflammatory cytokines. A study on the effects of methylprednisolone during cardiopulmonary bypass showed a significant reduction in TNF-α, IL-6, and IL-8 levels compared to placebo.[7] While a direct comparative study with hydrocortisone on these specific markers was not identified in the search, the known anti-inflammatory mechanism of action is shared by both compounds.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Principle: This assay is based on the competition between a fluorescently labeled glucocorticoid (e.g., [³H]dexamethasone) and an unlabeled test compound (e.g., this compound or hydrocortisone) for binding to the glucocorticoid receptor. The amount of labeled ligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined.
Detailed Protocol:
-
Preparation of Cytosol:
-
Harvest cells expressing the glucocorticoid receptor (e.g., rat thymus cells or L929 fibroblasts).[8]
-
Homogenize the cells in an appropriate buffer (e.g., HEM buffer: 10 mM Hepes, pH 7.4, 1 mM EDTA, 20 mM sodium molybdate).[8]
-
Centrifuge the homogenate at high speed (e.g., 67,000 x g) for 30 minutes at 0°C to obtain the cytosolic fraction (supernatant).[8]
-
-
Binding Assay:
-
In a microplate, incubate a fixed concentration of the radiolabeled ligand (e.g., 5 nM [³H]-corticosterone) with the cytosol preparation.[8]
-
Add increasing concentrations of the unlabeled competitor steroid (this compound or hydrocortisone) to different wells.
-
Incubate the mixture to allow binding to reach equilibrium. The incubation temperature and time can influence the binding affinities and should be optimized (e.g., 0°C or 37°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound ligand from the free ligand using a method such as charcoal/dextran adsorption. The charcoal adsorbs the free radiolabeled ligand, while the larger receptor-bound complex remains in the supernatant.
-
-
Quantification:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled ligand against the concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand. The relative binding affinity (RBA) can then be calculated relative to a standard glucocorticoid like dexamethasone.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
Objective: To quantify the concentration of TNF-α and IL-6 in serum or cell culture supernatant.
Principle: A sandwich ELISA is used, where the cytokine of interest is captured between two specific antibodies.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α antibody) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 3% non-fat milk in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate. Add standards with known concentrations of the cytokine and the unknown samples (e.g., serum) to the wells.
-
Incubate for a specified time (e.g., 2 hours at room temperature) to allow the cytokine to bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine.
-
Incubate for a specified time (e.g., 1-2 hours at room temperature).
-
-
Enzyme Conjugate Incubation:
-
Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.
-
Incubate for a specified time (e.g., 20-30 minutes at room temperature).
-
-
Substrate Addition and Signal Development:
-
Wash the plate. Add a chromogenic substrate for HRP (e.g., TMB - 3,3’,5,5’-tetramethylbenzidine).
-
Incubate in the dark for a specified time to allow for color development, which is proportional to the amount of cytokine present.
-
-
Stopping the Reaction and Reading the Plate:
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathway and Experimental Workflow
Both this compound and hydrocortisone exert their effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Figure 1: Glucocorticoid Receptor Signaling Pathway. This diagram illustrates the mechanism of action for glucocorticoids like this compound and hydrocortisone.
Figure 2: Experimental Workflow for Efficacy Comparison. This diagram outlines the key in vitro and in vivo/clinical experiments used to compare the efficacy of glucocorticoids.
Conclusion
This compound demonstrates a significantly higher anti-inflammatory potency and a longer biological half-life compared to hydrocortisone. This is consistent with its higher relative binding affinity for the glucocorticoid receptor. However, hydrocortisone has greater mineralocorticoid activity. The choice between these two agents should be guided by the specific requirements of the study or therapeutic application. For applications requiring potent and sustained anti-inflammatory effects with minimal mineralocorticoid side effects, this compound may be the preferred agent. Conversely, in situations where some mineralocorticoid effect is desired or a shorter duration of action is advantageous, hydrocortisone may be more appropriate. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences in their efficacy.
References
- 1. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Glucocorticoids pharmacology and their application in the treatment of childhood-onset systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Effect of methylprednisolone vs hydrocortisone on 30-day mortality in critically ill adults with septic shock: an analysis of the MIMIC-IV database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylprednisolone prevents inflammatory reaction occurring during cardiopulmonary bypass: effects on TNF-alpha, IL-6, IL-8, IL-10 [pubmed.ncbi.nlm.nih.gov]
- 8. System among the corticosteroids: specificity and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cortisol Immunoassays: A Comparative Guide to 6-Methylprednisolone Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cortisol is pivotal in numerous research and clinical settings. However, the structural similarity of endogenous and synthetic steroids can lead to significant cross-reactivity in cortisol immunoassays, yielding erroneously elevated results. This guide provides a detailed comparison of the cross-reactivity of 6-Methylprednisolone, a commonly prescribed synthetic glucocorticoid, in various cortisol immunoassays. We present supporting experimental data, detailed methodologies, and a superior alternative for specific and accurate cortisol quantification.
Performance Comparison: this compound Cross-Reactivity in Cortisol Immunoassays
The degree of interference from this compound varies significantly across different immunoassay platforms. The following table summarizes the reported cross-reactivity percentages. It is crucial to note that data for all platforms is not always publicly available, and the existing data may be based on different experimental conditions.
| Immunoassay Platform | Manufacturer | Cross-Reactivity of this compound (%) | Reference |
| Elecsys Cortisol II | Roche Diagnostics | High | [1][2][3][4][5][6][7] |
| ADVIA Centaur XP | Siemens Healthineers | Prone to overestimation | [8] |
| ARCHITECT iSystem | Abbott Laboratories | Data not readily available in cited literature | [9][10][11][12] |
| UniCel DxI | Beckman Coulter | Data not readily available in cited literature | [13][14][15][16] |
| Radioimmunoassay (RIA) | Various | Variable, comparison study performed | [17][18] |
Note: "High" indicates that studies have reported significant cross-reactivity, though a precise universal percentage is difficult to establish as it can be concentration-dependent. Researchers are strongly encouraged to consult the specific package insert for their assay lot and to conduct in-house validation studies.
The Gold Standard Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For research and drug development applications demanding the highest level of specificity and accuracy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for cortisol measurement.[1][2][13][17][19]
Key Advantages of LC-MS/MS:
-
High Specificity: LC-MS/MS can distinguish between cortisol and structurally similar compounds like this compound, virtually eliminating the issue of cross-reactivity.[19]
-
High Sensitivity: This method can detect very low concentrations of cortisol.
-
Multiplexing Capability: LC-MS/MS allows for the simultaneous measurement of multiple steroids in a single analysis.
While immunoassays offer ease of use and high throughput, their inherent susceptibility to cross-reactivity with molecules like this compound can compromise data integrity.[1][3][4][5][6][7] The choice of analytical method should, therefore, be guided by the specific requirements of the study.
Experimental Protocols
Assessing Cross-Reactivity of this compound in a Cortisol Immunoassay
The following is a generalized protocol for determining the percentage of cross-reactivity. Specific parameters should be optimized based on the immunoassay manufacturer's instructions.
Objective: To quantify the degree of interference of this compound in a specific cortisol immunoassay.
Materials:
-
Cortisol-free serum or buffer
-
Cortisol standard of a known concentration (e.g., the midpoint of the assay's calibration curve)
-
This compound standard solution
-
The cortisol immunoassay kit (including all reagents and consumables)
-
Microplate reader or automated immunoassay analyzer
Procedure:
-
Preparation of Samples:
-
Baseline (B0): Cortisol-free serum or buffer. This will be used to measure the signal in the absence of cortisol.
-
Control (B): Spike the cortisol-free serum or buffer with the cortisol standard to a known concentration (e.g., 10 µg/dL).
-
Test Sample (C): Spike the cortisol-free serum or buffer with a known high concentration of this compound (e.g., 1000 ng/mL).[4]
-
-
Immunoassay Analysis:
-
Perform the cortisol immunoassay on all prepared samples (B0, B, and C) according to the manufacturer's protocol.
-
Measure the signal (e.g., absorbance, luminescence) for each sample.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent Cortisol Concentration in C) / (Concentration of this compound in C)] x 100
-
The "Apparent Cortisol Concentration in C" is determined by comparing the signal of sample C to the cortisol standard curve generated during the assay.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Principle of this compound cross-reactivity in a cortisol immunoassay.
References
- 1. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? | Semantic Scholar [semanticscholar.org]
- 2. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. False elevation of serum cortisol in chemiluminescence immunoassay by Siemens Advia Centaur XP system in 21-hydroxylase deficiency: an ‘endocrine laboma’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medilinkltd.com [medilinkltd.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. ARCHITECT CORTISOL CAL(1EA) [e-abbott.com]
- 13. SAT-355 Comparison of Two Serum Cortisol Immunoassays versus Liquid Chromatography: Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. recalls-rappels.canada.ca [recalls-rappels.canada.ca]
- 15. nonprod-media-beckmancoulter.beccloud.com [nonprod-media-beckmancoulter.beccloud.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. demeditec.com [demeditec.com]
- 19. academic.oup.com [academic.oup.com]
A Comparative Analysis of 6-Methylprednisolone and Other Glucocorticoids in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Glucocorticoids are a cornerstone in the management of inflammatory arthritis, valued for their potent anti-inflammatory and immunosuppressive properties. Among the array of synthetic glucocorticoids, 6-Methylprednisolone is frequently utilized. This guide provides a comparative evaluation of the efficacy of this compound versus other commonly used glucocorticoids, such as dexamethasone and prednisolone, in preclinical models of arthritis. The following sections present quantitative data from various studies, detail the experimental protocols, and illustrate key biological pathways and experimental workflows to aid in the objective assessment of these anti-inflammatory agents.
Quantitative Efficacy Comparison
The following table summarizes the efficacy of different glucocorticoids across various preclinical arthritis models. It is important to note that the data are compiled from separate studies, and direct comparison should be approached with caution due to variations in experimental design, animal models, and dosing regimens.
| Glucocorticoid | Arthritis Model | Key Efficacy Parameters | Results |
| This compound | In vitro co-culture with immune cells and synoviocytes | Inhibition of Pro-inflammatory Cytokines | Dose-dependent inhibition of IL-17, IL-6, IL-1β, and IFN-γ. Significant reduction in IL-17 was observed starting at 0.1 µg/ml.[1] |
| Dexamethasone | Collagen-Induced Arthritis (CIA) in Rats | Cartilage Protective Effects | Significantly inhibited the expression of matrix metalloproteinases (MMP-9, MMP-13) and ADAMTS-5 in cartilage, indicating a protective effect against cartilage destruction.[2] |
| Prednisolone | Adjuvant-Induced Arthritis in Rats | Radiological Changes | Reduced the total X-ray score, particularly affecting cystic fibrosis and calcification that occur later in the disease.[3] |
| Liposomal Prednisolone Phosphate | Antigen-Induced Arthritis (AIA) in Mice | Joint Swelling | A single dose of 1mg/kg was as effective in suppressing joint inflammation as four daily injections of 10mg/kg of free prednisolone phosphate.[4] |
| Liposomal Budesonide Phosphate | Antigen-Induced Arthritis (AIA) in Mice | Joint Swelling | At 1 day post-treatment, a 1mg/kg dose showed significantly stronger suppression of joint swelling compared to liposomal prednisolone phosphate (98% vs. 79% suppression).[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Glucocorticoid signaling pathway in an immune cell.
Caption: Typical experimental workflow for evaluating glucocorticoid efficacy.
Detailed Experimental Protocols
The methodologies summarized below are derived from the cited literature and represent common practices in the field for evaluating the efficacy of anti-arthritic compounds.
In Vitro Co-culture Model for Cytokine Profiling[1]
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are activated with a mitogen such as phytohemagglutinin (PHA). These activated PBMCs are then co-cultured with fibroblast-like synoviocytes (FLS) obtained from rheumatoid arthritis patients.
-
Drug Treatment: this compound is added to the co-cultures at varying concentrations (e.g., 0.001 to 10 µg/ml) at the beginning of the culture period.
-
Cytokine Measurement: After a defined incubation period (e.g., 48 hours), the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines (e.g., IL-17, IL-6, IL-1β, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) are quantified using enzyme-linked immunosorbent assay (ELISA).
Collagen-Induced Arthritis (CIA) in Rats[2]
-
Animals: Male Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Rats are immunized with an emulsion of bovine or chicken type II collagen in Freund's complete or incomplete adjuvant, administered via intradermal injection at the base of the tail. A booster injection is typically given after a set period (e.g., 7 or 21 days).
-
Drug Administration: Once arthritis is established (typically characterized by visible paw swelling and an increased arthritis score), animals are treated with the glucocorticoid of interest (e.g., dexamethasone at 1 mg/kg) or vehicle control. Administration can be intraperitoneal, subcutaneous, or oral, and the dosing frequency can vary (e.g., daily, three times a week).
-
Efficacy Assessment:
-
Clinical Scoring: Paw volume is measured using a plethysmometer, and a clinical arthritis score is assigned based on the severity of erythema and swelling in the paws.
-
Histopathology: At the end of the study, animals are euthanized, and the joints are collected for histological analysis. Sections are stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess the degree of inflammation, synovial hyperplasia, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Joint tissues can be processed to measure the mRNA or protein expression of inflammatory mediators like MMPs and ADAMTS using techniques such as real-time quantitative PCR and immunohistochemistry.
-
Adjuvant-Induced Arthritis in Rats[3]
-
Animals: Typically, Lewis rats are used due to their susceptibility to this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail or in a paw.
-
Drug Treatment: Treatment with glucocorticoids (e.g., prednisolone at 10 and 30 mg/kg) or vehicle is initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of clinical signs).
-
Efficacy Assessment:
-
Paw Swelling: Changes in paw volume are monitored over time.
-
Radiological Analysis: X-rays of the hind paws are taken at different time points to assess bone and joint abnormalities, including osteoporosis, erosions, and periosteal reactions. A scoring system is used to quantify the severity of these changes.
-
Histopathology: Similar to the CIA model, histological examination of the joints is performed at the end of the experiment to evaluate the microscopic changes.
-
Conclusion
The available preclinical data suggests that while this compound is effective in reducing pro-inflammatory cytokine production, other glucocorticoids like dexamethasone and prednisolone also demonstrate significant efficacy in protecting against cartilage and bone damage in various arthritis models. Newer formulations, such as liposomal preparations of prednisolone and budesonide, may offer improved efficacy and safety profiles. The choice of a specific glucocorticoid in a research or development setting will depend on the specific scientific question, the desired therapeutic window, and the arthritis model being utilized. The provided protocols and diagrams serve as a foundational resource for designing and interpreting such comparative studies.
References
- 1. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 3. An X-ray analysis of adjuvant arthritis in the rat. The effect of prednisolone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of glucocorticoids can be improved by lower yet still effective dosages of liposomal steroid formulations in murine antigen-induced arthritis: comparison of prednisolone with budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Immunosuppressants: 6-Methylprednisolone vs. Prednisone
In the landscape of immunosuppressive therapies, 6-Methylprednisolone and Prednisone stand out as two widely utilized synthetic glucocorticoids. Both are cornerstones in managing a spectrum of inflammatory and autoimmune conditions by modulating the body's immune response. This guide offers a detailed comparison of their immunosuppressive activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research and clinical applications.
At a Glance: Key Differences
| Feature | This compound | Prednisone |
| Potency | Higher | Lower |
| Relative Potency | ~1.25 times that of Prednisone (4 mg is equivalent to 5 mg of Prednisone)[1][2] | Standard glucocorticoid |
| Active Form | Active drug | Prodrug (converted to Prednisolone in the liver)[2] |
| Formulations | Oral and injectable | Primarily oral[3] |
Mechanism of Action: A Shared Pathway
Both this compound and Prednisone exert their immunosuppressive effects through a common pathway. As glucocorticoids, they diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the drug-receptor complex modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory genes. This genomic action results in the inhibition of key inflammatory mediators, such as cytokines (e.g., interleukins, tumor necrosis factor-alpha), prostaglandins, and leukotrienes, and a reduction in the function and proliferation of immune cells like T-lymphocytes.[1]
Figure 1. Simplified signaling pathway of glucocorticoids.
Quantitative Comparison of Immunosuppressive Activity
Experimental data consistently demonstrates the superior immunosuppressive potency of this compound over Prednisone. A key measure of immunosuppressive activity is the half-maximal inhibitory concentration (IC50) in a lymphocyte proliferation assay.
| Drug | In Vitro IC50 (Lymphocyte Blastogenesis) | Potency Relative to Prednisolone |
| This compound | >12-fold lower than Prednisolone | >12-fold higher |
| Prednisolone | Baseline | 1x |
Data sourced from a study on mitogen-stimulated peripheral blood lymphocytes.[4]
This significant difference in IC50 values indicates that a much lower concentration of this compound is required to achieve the same level of lymphocyte suppression as Prednisone.
Experimental Protocols
To provide a framework for the evaluation of these compounds, detailed methodologies for key experiments are outlined below.
Experimental Workflow: In Vitro Immunosuppression Assay
References
validation of 6-Methylprednisolone's neuroprotective effects in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Methylprednisolone's (MP) neuroprotective performance against other alternatives in preclinical settings, supported by experimental data. The information is intended to aid researchers and professionals in the field of neurology and drug development in their understanding of MP's potential therapeutic applications.
I. Comparative Efficacy of this compound
This compound has been extensively studied in various preclinical models of neurological injury, most notably in spinal cord injury (SCI), but also in traumatic brain injury (TBI) and neuroinflammatory conditions. Its primary neuroprotective mechanisms are attributed to its potent anti-inflammatory and anti-oxidative properties.[1][2][3]
Spinal Cord Injury (SCI)
In preclinical models of traumatic SCI, MP has demonstrated significant neuroprotective effects, leading to improved functional recovery.[1][2] The therapeutic window for MP administration is critical, with studies indicating that administration within 8 hours of injury yields the most significant neurological benefits.[1][2]
Table 1: Comparison of this compound and Other Neuroprotective Agents in Preclinical SCI Models
| Treatment Group | Animal Model | Key Outcomes | Quantitative Data | Reference |
| This compound (MP) | Mouse (TSCI) | Improved locomotor function, reduced neuronal apoptosis, decreased microglial activation. | Significantly higher Basso Mouse Scale (BMS) scores compared to saline from day 14 post-injury. Reduced number of TUNEL-positive apoptotic cells. | [1][2][4] |
| MP + Placenta-Derived Mesenchymal Stem Cells (PDMSCs) | Rabbit (SCI) | Synergistic effect on neurological function recovery, reduced oxidative stress. | Significantly lower malondialdehyde (MDA) and myeloperoxidase (MPO) levels compared to MP or PDMSCs alone. Higher Tarlov scores. | [5][6] |
| MP + Treadmill Training (TT) | Rat (SCI) | Enhanced motor function recovery of hind limbs. | Significantly improved several parameters of hind limb function compared to MP alone. | [7] |
| Hypothermia | Rabbit (SCI) | Neuroprotective effects comparable to MP in preventing tissue damage. | No significant difference in the total volume of cavity in the spinal cord segment compared to the MP-treated group. | [8][9] |
| Riluzole | Rat (in vitro SCI model) | Protects neurons from excitotoxicity. | Riluzole was effective in preventing secondary excitotoxic damage to premotoneurons, while MP was more effective in protecting glial cells. | [10] |
Traumatic Brain Injury (TBI)
The neuroprotective role of MP in TBI is primarily associated with its ability to reduce brain edema.[11] The timing of administration and dosage are crucial factors for its efficacy.[12]
Table 2: Efficacy of this compound in Preclinical TBI Models
| Treatment Group | Animal Model | Key Outcomes | Quantitative Data | Reference |
| This compound (MP) | Rat (Brain Edema) | Reduced cytotoxic and vasogenic brain edema. | Administration of MP (100 mg/kg i.p. or 50 mg/kg intra-carotid) proved to have a neuroprotective effect on the permeability of cytoplasmic membranes of neurons. | [11] |
| Mega Dose MP (before 4 hours post-injury) | Rat (Diffuse Brain Injury) | Beneficial effects in reducing brain edema. | Brain water content was significantly lower in groups treated with a mega dose of MP within 4 hours of injury compared to the control group. | [12] |
Autoimmune CNS Inflammation
In models of autoimmune inflammation, the effects of MP are more complex. While it has anti-inflammatory benefits, some studies suggest potential negative effects on neuronal survival.
Table 3: Effects of this compound in a Preclinical Model of Autoimmune CNS Inflammation
| Treatment Group | Animal Model | Key Outcomes | Quantitative Data | Reference |
| This compound (MP) | Rat (MOG-EAE) | Increased retinal ganglion cell (RGC) apoptosis. | RGC density was significantly reduced in MP-treated groups (e.g., 430 ± 58 cells/mm²) compared to vehicle-treated controls (775 ± 112 RGCs/mm²). | [13] |
II. Experimental Protocols
Traumatic Spinal Cord Injury (TSCI) Mouse Model
-
Animal Model: Adult BALB/c mice are anesthetized, and a laminectomy is performed at the T9-T10 vertebrae. A 5-gram rod is dropped from a height of 12.5 mm onto the exposed spinal cord using an NYU Impactor to induce a contusion injury.[1]
-
Drug Administration: this compound (30 mg/kg) is administered intravenously via the tail vein immediately after the injury.[1][2]
-
Functional Assessment: Locomotor function is evaluated using the Basso Mouse Scale (BMS), which scores hindlimb movements and coordination.[1][4]
-
Histological Analysis: Spinal cord tissue is collected at specified time points post-injury. Immunohistochemistry is performed using antibodies against markers for microglia (IBA-1), astrocytes (GFAP), and apoptosis (TUNEL staining, Cleaved Caspase-3).[1][4]
Rabbit Model of Spinal Cord Injury
-
Animal Model: Rabbits are subjected to a weight-drop method to induce SCI.
-
Treatment Groups: Animals are divided into control, MP, Placenta-Derived Mesenchymal Stem Cells (PDMSCs), and MP + PDMSCs groups.[6]
-
Biochemical Analysis: Levels of malondialdehyde (MDA), myeloperoxidase (MPO), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are measured in spinal cord tissue to assess oxidative stress.[6]
-
Neurological Evaluation: The Tarlov scoring system is used to assess neurological deficits.[5]
III. Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of this compound in SCI
Caption: Signaling pathway of this compound's neuroprotective effects.
Experimental Workflow for Preclinical SCI Study
Caption: General experimental workflow for preclinical SCI studies.
References
- 1. Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models [frontiersin.org]
- 3. The neuroprotective pharmacology of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effect of methylprednisolone combined with placenta-derived mesenchymal stem cell in rabbit model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of methylprednisolone combined with placenta-derived mesenchymal stem cell in rabbit model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of methylprednisolone and treadmill training on spinal cord injury in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eajm.org [eajm.org]
- 9. Neuroprotective Effects of Methylprednisolone and Hypothermia after Experimental Spinal Cord Injury: A Histopathological and Stereological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Methylprednisolone on Experimental Brain Edema in Rats – Own Experience Reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression Analysis: A Comparative Guide to 6-Methylprednisolone and Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the differential gene expression profiles induced by two commonly used corticosteroids, 6-Methylprednisolone and Prednisolone. Due to the absence of direct head-to-head transcriptomic studies, this guide synthesizes findings from independent research on each compound to offer insights into their distinct and overlapping effects on gene regulation and cellular signaling pathways.
Introduction
This compound and Prednisolone are synthetic glucocorticoids widely prescribed for their potent anti-inflammatory and immunosuppressive properties. While both drugs exert their effects primarily through the glucocorticoid receptor (GR), subtle differences in their molecular structure may lead to distinct downstream genomic and non-genomic effects. Understanding these differences at the level of gene expression is crucial for optimizing therapeutic strategies and predicting patient responses. This guide summarizes key findings from differential gene expression studies to highlight the unique and shared transcriptional footprints of these two important corticosteroids.
Experimental Protocols
The following protocols represent a synthesis of methodologies commonly employed in the cited studies for differential gene expression analysis of corticosteroid effects.
In Vitro Gene Expression Analysis (this compound)
A representative in vitro study involved the treatment of various primary human cell lines with this compound to assess cell type-dependent transcriptional responses.
-
Cell Culture and Treatment: Four hematopoietic (circulating B cells, CD4+ T cells, monocytes, and neutrophils) and five non-hematopoietic (endothelial cells, fibroblasts, myoblasts, osteoblasts, and preadipocytes) cell types were cultured under standard conditions. Cells were treated with 22.7 µM this compound or a vehicle control (0.08% ethanol) for 2 and 6 hours[1].
-
RNA Extraction and Sequencing: Total RNA was extracted from cells using TRIzol reagent. RNA integrity was assessed, and libraries were prepared for RNA sequencing (RNA-seq)[1].
-
Data Analysis: Sequencing reads were aligned to the human reference genome. Differential gene expression between this compound and vehicle-treated samples was determined using statistical packages such as DESeq2 or edgeR. Genes with an adjusted p-value of ≤ 0.05 were considered differentially expressed[1].
In Vivo Gene Expression Analysis (Prednisolone)
A representative in vivo study investigated the effects of Prednisolone on gene expression in the liver of wild-type mice.
-
Animal Model and Treatment: Wild-type mice were administered Prednisolone or a vehicle control. Livers were harvested for subsequent analysis[2].
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from liver tissue. The quality and quantity of RNA were determined, and the samples were hybridized to Affymetrix microarray chips[2].
-
Data Analysis: Microarray data was normalized, and statistical analysis was performed to identify differentially expressed genes between the Prednisolone-treated and control groups. A corrected p-value cutoff of 0.01 was used to determine significance[2].
Data Presentation
The following tables summarize the quantitative data on differentially expressed genes following treatment with this compound and Prednisolone from representative studies.
Table 1: Differentially Expressed Genes in Human B cells and T helper cells after this compound Treatment in Multiple Sclerosis Patients
| Cell Type | Number of Upregulated Genes | Number of Downregulated Genes | Total Differentially Expressed Genes |
| B cells | Not specified | Not specified | 33 |
| T helper cells | Not specified | Not specified | 55 |
Data synthesized from a study on multiple sclerosis patients treated with high-dose methylprednisolone.
Table 2: Differentially Expressed Genes in Mouse Liver after Prednisolone Treatment
| Regulation Status | Number of Probe Sets |
| Upregulated | 347 |
| Downregulated | 171 |
| Total | 518 |
Data from a study in wild-type mice treated with prednisolone. The analysis was performed using microarrays.[2]
Signaling Pathways and Visualizations
Both this compound and Prednisolone function as glucocorticoids and therefore share the common mechanism of activating the glucocorticoid receptor, which in turn modulates the transcription of a wide array of genes. However, the specific downstream pathways affected can differ, leading to varied physiological responses.
General Glucocorticoid Signaling Pathway
Glucocorticoids diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex. Upon binding, the GR translocates to the nucleus, where it can either activate or repress gene transcription by binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
References
For researchers, scientists, and drug development professionals, understanding the metabolic fate of corticosteroid candidates is paramount to predicting their in vivo performance, optimizing dosing regimens, and mitigating potential drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of 6-Methylprednisolone and its close relatives, Prednisolone and Dexamethasone, supported by experimental data and detailed methodologies.
The therapeutic efficacy and safety profile of synthetic corticosteroids are intrinsically linked to their metabolic stability. The liver, being the primary site of drug metabolism, employs a host of enzymes, predominantly from the cytochrome P450 superfamily, to modify and clear these compounds from the body. This guide delves into the metabolic nuances of this compound, a potent glucocorticoid, and compares its stability with that of the widely used corticosteroids, Prednisolone and Dexamethasone.
Comparative Metabolic Stability Data
The following table summarizes key in vitro metabolic stability parameters for this compound, Prednisolone, and Dexamethasone. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, data has been collated from various sources. The primary enzyme responsible for the metabolism of these steroids is Cytochrome P450 3A4 (CYP3A4).[1][2][3]
| Parameter | This compound | Prednisolone | Dexamethasone |
| Primary Metabolizing Enzyme | CYP3A4[2][3] | CYP3A4[1][4] | CYP3A4[5][6] |
| Major Metabolic Reaction | 6β-hydroxylation[3] | 6β-hydroxylation[4] | 6β- and 6α-hydroxylation, side-chain cleavage[5][6] |
| In Vitro Half-life (t½) in Human Liver Microsomes (HLM) | Data not available | Data not available | Not explicitly stated, but metabolism is observed[5] |
| Intrinsic Clearance (CLint) in Human Hepatocytes | Data not available | Data not available | Data not available |
| CYP3A4 Kinetic Parameters (Km, Vmax) | Data not available | Intrinsic clearance by rCYP3A5 is <26% of rCYP3A4[4] | For 6β-hydroxydexamethasone formation: Km = 23.2 ± 3.8 µM; Vmax = 14.3 ± 9.9 pmol/min/mg protein[5][7] |
Note: The lack of directly comparable in vitro metabolic stability data highlights a gap in the literature and underscores the importance of conducting head-to-head studies for a more definitive comparison. The provided data for Dexamethasone is for the formation of its primary metabolite and indicates its susceptibility to CYP3A4-mediated metabolism. For Prednisolone, the data suggests a significantly higher clearance by CYP3A4 compared to CYP3A5.[4]
Experimental Protocols
To provide a framework for generating comparative data, detailed methodologies for key in vitro metabolic stability assays are presented below.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the in vitro intrinsic clearance (CLint) of a compound in HLM, providing an estimate of its susceptibility to phase I metabolism.
Materials:
-
Test steroids (this compound, Prednisolone, Dexamethasone)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of the test steroids and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining HLM, phosphate buffer, and the test steroid in a microcentrifuge tube or 96-well plate. The final concentration of the test steroid is typically 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of the parent steroid using a validated LC-MS/MS method.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage of remaining parent compound versus time. Intrinsic clearance (CLint) is then calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Protocol 2: In Vitro Metabolic Stability in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolizing enzymes and their necessary cofactors in a more physiologically relevant environment.
Materials:
-
Test steroids
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates (for plated hepatocyte assays)
-
Acetonitrile (ACN) for cell lysis and reaction termination
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in culture medium.
-
Add the hepatocyte suspension to collagen-coated plates and allow them to attach (for plated assay) or use them in suspension.
-
Add the test steroid to the hepatocytes at a final concentration of typically 1 µM.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect samples of the cell suspension or supernatant.
-
Terminate the metabolic activity by adding cold acetonitrile containing an internal standard.
-
Lyse the cells (if necessary) and centrifuge to pellet cellular debris.
-
Analyze the supernatant for the remaining parent steroid concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described in the HLM protocol, with CLint expressed as µL/min/10^6 cells.
Visualizing the Pathways
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Conclusion
The metabolic stability of corticosteroids is a critical determinant of their clinical utility. While this compound, Prednisolone, and Dexamethasone are all subject to hepatic metabolism primarily by CYP3A4, the nuances of their metabolic profiles can influence their pharmacokinetic properties and potential for drug interactions. The provided experimental protocols offer a standardized approach to generate robust and comparable data, which is essential for informed decision-making in drug development. Further head-to-head comparative studies are warranted to build a more complete picture of the relative metabolic stability of these important therapeutic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. In vitro assessments predict that CYP3A4 contributes to a greater extent than CYP3A5 to prednisolone clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Methylprednisolone: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Methylprednisolone is a critical aspect of laboratory and pharmaceutical waste management. As a synthetic glucocorticoid, improper disposal can pose risks to both human health and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste.
Waste Characterization and Regulatory Overview
This compound is recognized as a hazardous substance primarily due to its reproductive toxicity.[1][2] While not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA), its hazardous properties necessitate that it be managed as a hazardous pharmaceutical waste.[3][4][5] All disposal activities must comply with local, state, and federal regulations.[6]
Facilities generating pharmaceutical waste are subject to regulations such as the EPA's Subpart P, which outlines specific management standards for hazardous waste pharmaceuticals.[5][7] Key provisions of Subpart P include the prohibition of sewering hazardous pharmaceutical waste and specific requirements for waste accumulation and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required when there is a risk of dust or aerosol generation |
Step-by-Step Disposal Procedures
The following procedures outline the safe segregation, containment, and disposal of this compound waste in a laboratory setting.
Experimental Protocol: Disposal of Solid and Liquid this compound Waste
-
Segregation at the Point of Generation:
-
Immediately segregate all materials contaminated with this compound from the general waste stream.
-
This includes, but is not limited to:
-
Unused or expired this compound powder or tablets.
-
Contaminated labware (e.g., vials, pipettes, weighing boats).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
-
Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
For non-hazardous pharmaceutical waste, blue containers are typically used, while black containers are designated for hazardous pharmaceutical waste.[8]
-
The container must be compatible with the waste type and have a secure lid.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and a clear identification of the contents, such as "this compound Waste."
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
Spill Cleanup Procedures
In the event of a this compound spill, the following steps should be taken to ensure safety and proper cleanup.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Wear the required PPE as outlined in Table 1, including respiratory protection if the spilled material is a powder.
-
-
Contain the Spill:
-
For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne.
-
For liquid spills, use absorbent materials to contain the spill.
-
-
Clean the Spill:
-
Carefully collect the spilled material and absorbent pads using appropriate tools (e.g., forceps, scoop).
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Collect all cleaning materials and dispose of them as hazardous waste.
-
-
Documentation:
-
Document the spill and the cleanup procedure in the laboratory's safety records.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste.
Caption: Figure 1. This compound Disposal Workflow
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. wastemedic.com [wastemedic.com]
- 4. pwaste.com [pwaste.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 9. pccarx.com [pccarx.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylprednisolone
Essential safety protocols and operational plans for the secure handling and disposal of 6-Methylprednisolone are critical for protecting researchers and maintaining a safe laboratory environment. This guide provides detailed, step-by-step procedures for scientists and drug development professionals, ensuring confidence and precision when working with this potent corticosteroid.
This compound is a glucocorticoid used in a variety of research applications. Due to its pharmacological activity, even at low doses, proper handling is imperative to prevent accidental exposure and ensure the integrity of experimental outcomes.[1] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[2] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[2] |
| Eye Protection | Chemical splash goggles.[3][4] | Protects against accidental splashes of the compound, especially when in solution.[2][3] |
| Body Protection | A fully buttoned laboratory coat.[5] | Prevents contamination of personal clothing and skin.[2][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is a risk of aerosolization or if handling the solid compound outside of a certified chemical fume hood.[3][6] | Minimizes the risk of inhalation of airborne particles.[6] |
Figure 1. PPE Selection Workflow for this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental consistency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.[2]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
The storage location should be clearly labeled and accessible only to authorized personnel.[2]
-
For long-term stability, some suppliers recommend storing the product in a freezer and under an inert atmosphere.[3] Protect from light.[3]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should ideally be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[2][5]
-
Use a calibrated balance to weigh the required amount of the compound.[2]
-
When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.[2]
-
Work over a disposable absorbent bench pad to contain any potential spills.[2]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, and bench pads, in a clearly labeled, sealed hazardous waste container.[3][6]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[2]
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not empty into drains.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
